Boc-Glu-Lys-Lys-AMC
Description
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Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N6O9/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40)/t22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCAWRCEROGSRR-HJOGWXRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Fluorogenic Properties of 7-Amino-4-Methylcoumarin (AMC) in Protease Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of 7-amino-4-methylcoumarin (AMC) as a fluorogenic reporter in protease assays. AMC-based substrates are invaluable tools for quantifying enzyme activity, screening for inhibitors, and elucidating protease specificity, playing a critical role in basic research and drug development.
The Principle of Fluorogenic AMC-Based Protease Assays
The utility of AMC in protease assays lies in a phenomenon known as static quenching. In its unconjugated form, 7-amino-4-methylcoumarin is a blue-emitting fluorophore. However, when it is covalently attached to the C-terminus of a peptide substrate via an amide bond, its fluorescence is significantly suppressed.[1][2][3] This quenching is attributed to a change in the conjugated π-electron system of the coumarin ring upon amide bond formation.[1]
The protease of interest recognizes and cleaves the specific peptide sequence, liberating free AMC. This cleavage event restores the original electronic configuration of the coumarin, resulting in a dramatic increase in fluorescence intensity, which can be up to 700-fold.[4][5] The rate of this fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease.[6][7]
This "turn-on" fluorescence mechanism provides a highly sensitive and continuous method for monitoring enzymatic activity in real-time.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with AMC and its application in protease assays.
Table 1: Spectral Properties of AMC and AMC-Conjugated Peptides
| Species | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence Intensity |
| Free AMC | 341 - 351 | 430 - 445 | High |
| AMC-Conjugated Peptide | ~330[4][5] | ~390[4][5] | Very Low (Quenched) |
Table 2: Physicochemical and Assay-Related Properties of AMC
| Property | Value | Notes |
| Molar Extinction Coefficient (ε) | 17,800 M⁻¹cm⁻¹ (in Ethanol)[1] | At the absorption maximum of ~354 nm. |
| Molecular Weight | 175.18 g/mol | |
| Typical Substrate Concentration | 10 - 50 µM | Varies depending on the enzyme and substrate Km. |
| Typical Enzyme Concentration | Nanomolar range | Dependent on enzyme activity. |
| Recommended Excitation Wavelength | 360 - 380 nm[7] | A common range for plate readers and fluorometers. |
| Recommended Emission Wavelength | 440 - 460 nm[7] | Captures the peak of free AMC emission. |
Visualizing the Mechanism and Workflow
Mechanism of AMC-Based Fluorescence Activation
Caption: Proteolytic cleavage of a peptide-AMC substrate releases free, fluorescent AMC.
Experimental Workflow for an AMC-Based Protease Assay
Caption: A typical workflow for conducting and analyzing an AMC-based protease assay.
Detailed Experimental Protocols
General Protease Activity Assay
This protocol provides a general framework for measuring the activity of a purified protease.
Materials:
-
Purified Protease
-
AMC-conjugated peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5; buffer composition should be optimized for the specific protease)
-
DMSO (for dissolving substrate)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the AMC-peptide substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Prepare a working solution of the substrate by diluting the stock in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Prepare a working solution of the purified protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Set up the Assay:
-
In a 96-well black microplate, add 50 µL of the protease working solution to each well.
-
Include negative controls containing 50 µL of Assay Buffer without the enzyme.
-
To initiate the reaction, add 50 µL of the 2X substrate working solution to each well, bringing the total volume to 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the optimal temperature for the enzyme.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[7]
-
-
Data Analysis:
-
For each sample, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Convert the V₀ from RFU/min to moles/min using an AMC standard curve (see Protocol 4.2).
-
Preparation of an AMC Standard Curve
An AMC standard curve is essential for converting the relative fluorescence units (RFU) obtained in the assay to the actual concentration of the product formed.
Materials:
-
7-Amino-4-methylcoumarin (free AMC)
-
DMSO
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Stock Solution:
-
Dissolve a known weight of free AMC in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
-
Prepare Serial Dilutions:
-
Perform a series of dilutions of the AMC stock solution in Assay Buffer to create a range of known concentrations (e.g., 0 to 100 µM).
-
-
Measure Fluorescence:
-
Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a 96-well black microplate.
-
Measure the fluorescence of each standard using the same excitation and emission wavelengths as in the protease activity assay.
-
-
Generate the Standard Curve:
-
Plot the fluorescence intensity (RFU) against the corresponding AMC concentration (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. The slope represents the change in RFU per µM of AMC and can be used to convert the reaction rates from the enzyme assay into molar concentrations.
-
Conclusion
7-Amino-4-methylcoumarin is a robust and highly sensitive fluorophore that has become a cornerstone of protease research. Its fluorogenic properties, characterized by a significant increase in fluorescence upon enzymatic cleavage, enable the development of simple, continuous, and high-throughput assays. By understanding the underlying principles and employing well-defined experimental protocols, researchers can effectively utilize AMC-based substrates to accelerate the discovery and characterization of proteases and their inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extinction Coefficient [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 5. scispace.com [scispace.com]
- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
An In-depth Technical Guide to the Synthesis and Purification of Boc-Glu-Lys-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the fluorogenic peptide substrate, Boc-Glu-Lys-Lys-AMC. This peptide is a sensitive substrate for urokinase-activated plasmin and is a valuable tool in drug discovery and protease research.[1] This document outlines a representative solid-phase peptide synthesis (SPPS) protocol, purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and methods for characterization.
Overview of this compound
This compound is a tripeptide composed of glutamic acid, and two lysine residues, with an N-terminal tert-butyloxycarbonyl (Boc) protecting group and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. The sequence of the peptide is this compound. Cleavage of the amide bond between the C-terminal lysine and AMC by plasmin results in the release of the highly fluorescent AMC group, providing a measurable signal for enzyme activity.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₈N₆O₉ | --INVALID-LINK--[2] |
| Molecular Weight | 660.76 g/mol | --INVALID-LINK--[2] |
| CAS Number | 73554-85-5 | --INVALID-LINK--[2] |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Purity (Commercial) | ≥95% (HPLC) | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Solubility | Soluble in DMSO | --INVALID-LINK--[1] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through Boc-based solid-phase peptide synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram:
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of this compound on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Boc-Glu(OBzl)-OH
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
First Lysine Coupling:
-
Pre-activate Fmoc-Lys(Boc)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Second Lysine Coupling:
-
Repeat the Fmoc deprotection step as described above.
-
Couple the second Fmoc-Lys(Boc)-OH residue using the same procedure as the first.
-
-
Glutamic Acid Coupling:
-
Repeat the Fmoc deprotection step.
-
Couple Boc-Glu(OBzl)-OH using the same pre-activation and coupling procedure.
-
-
Final Boc Protection: The N-terminus is already protected with the Boc group from the last coupling step.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.[5][6]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
-
Purification of this compound
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Purification
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude this compound dissolved in a minimal amount of Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 10 mL/min. The optimal gradient may need to be determined empirically.[7][8]
-
Fraction Collection: Monitor the elution at 220 nm and 280 nm and collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Characterization
The identity and purity of the final product should be confirmed by mass spectrometry and analytical RP-HPLC.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the purified peptide. The expected [M+H]⁺ is approximately 661.8 g/mol .
-
Analytical RP-HPLC: A final purity check should be performed on an analytical C18 column. The purified peptide should appear as a single, sharp peak.
Urokinase-Activated Plasmin Signaling Pathway
This compound is a substrate for plasmin, which is activated from plasminogen by urokinase-type plasminogen activator (uPA). The uPA/plasmin system is involved in a variety of physiological and pathological processes, including cell migration, tissue remodeling, and tumor metastasis. A simplified diagram of the uPA-mediated plasmin activation pathway is shown below.
Caption: Simplified signaling pathway of plasmin activation by uPA.
This guide provides a framework for the successful synthesis and purification of this compound. The provided protocols are representative and may require optimization based on the specific laboratory conditions and available instrumentation.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | C32H48N6O9 | CID 53696759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound › PeptaNova [peptanova.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. selekt.biotage.com [selekt.biotage.com]
Detecting Plasmin Activity in Cell Culture: A Technical Guide to Using Boc-Glu-Lys-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of the fluorogenic substrate Boc-Glu-Lys-Lys-AMC for the sensitive detection of plasmin activity in cell culture applications. We will cover the core principles of the assay, detailed experimental protocols for cell lysates and conditioned media, data analysis, and the relevant signaling pathways of plasmin.
Introduction to Plasmin and its Detection
Plasmin is a crucial serine protease involved in various physiological and pathological processes, including fibrinolysis, tissue remodeling, cell migration, and cancer progression.[1][2] Its activity is tightly regulated, and aberrant plasmin activity is implicated in numerous diseases. Therefore, the accurate measurement of plasmin activity in biological samples, such as cell culture supernatants and lysates, is essential for research and drug development.
This compound (t-Butyloxycarbonyl-L-glutamyl-L-lysyl-L-lysine 7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate for plasmin.[2][3][4][5][6][7][8][9][10] The principle of the assay is based on the enzymatic cleavage of the substrate by plasmin, which releases the fluorescent group 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be measured using a fluorometer, and the intensity of the fluorescence is directly proportional to the plasmin activity in the sample.
Quantitative Data
The following table summarizes the key quantitative parameters for the this compound substrate and a commercially available plasmin activity assay kit.
| Parameter | Value | Source |
| Substrate | This compound | [3] |
| Enzyme | Human and Bovine Plasmin | [3] |
| Michaelis Constant (Km) | ~10⁻⁴ M | [3] |
| Assay Kit | Plasmin Activity Assay Kit (Fluorometric) | [11] |
| Detection Limit | As low as 10 ng of plasmin | [11] |
| Excitation Wavelength | 360 nm | [11] |
| Emission Wavelength | 450 nm | [11] |
Experimental Protocols
Here, we provide detailed protocols for measuring plasmin activity in both cell culture supernatants (conditioned media) and cell lysates. These protocols are based on established methods for fluorometric protease assays.[11][12]
Protocol 1: Measuring Plasmin Activity in Conditioned Media
This protocol is designed for the quantification of secreted plasmin activity in the cell culture medium.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Conditioned media from cell cultures
-
Purified plasmin (for standard curve)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency.
-
Collect the conditioned medium.
-
Centrifuge the medium at 1,000 x g for 10 minutes to remove cells and debris.
-
The supernatant is ready for the assay. If necessary, samples can be diluted with Assay Buffer.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of purified plasmin in Assay Buffer.
-
Perform serial dilutions of the plasmin stock solution to generate a standard curve (e.g., 0, 10, 20, 50, 100, 200 ng/well).
-
-
Assay Reaction:
-
Add 50 µL of each standard and sample to individual wells of the 96-well plate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (change in fluorescence intensity per minute) for each well.
-
Subtract the rate of the blank (0 ng plasmin) from all other readings.
-
Plot the net reaction rate against the concentration of the plasmin standards to generate a standard curve.
-
Determine the plasmin activity in the samples by interpolating their reaction rates from the standard curve.
-
Protocol 2: Measuring Plasmin Activity in Cell Lysates
This protocol is for determining the intracellular or cell-associated plasmin activity.
Materials:
-
All materials from Protocol 1
-
Cell Lysis Buffer (e.g., RIPA buffer or a buffer containing a non-ionic detergent like Triton X-100)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Wash the cell monolayer with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Standard Curve Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Assay Reaction:
-
Add 50 µL of each standard and cell lysate sample to individual wells of the 96-well plate. Normalize the volume of lysate used based on protein concentration.
-
Follow the same substrate addition procedure as in Protocol 1.
-
-
Measurement:
-
Follow the same measurement procedure as in Protocol 1.
-
-
Data Analysis:
-
Follow the same data analysis procedure as in Protocol 1. The final plasmin activity can be expressed as activity per milligram of total protein.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving plasmin and a typical experimental workflow for the plasmin activity assay.
Plasmin-Mediated Activation of Latent TGF-β
Caption: Plasmin-mediated activation of the TGF-β signaling pathway.
Plasmin-Induced Cell Migration Signaling
Caption: Signaling pathway for plasmin-induced cell migration.
Experimental Workflow for Plasmin Activity Assay
Caption: General experimental workflow for the fluorometric plasmin activity assay.
Conclusion
The use of the fluorogenic substrate this compound provides a sensitive and reliable method for the quantification of plasmin activity in cell culture systems. The protocols and information presented in this technical guide offer a comprehensive resource for researchers and scientists to effectively implement this assay in their studies of plasmin biology and the development of novel therapeutics targeting this important protease.
References
- 1. SensoLyte® Rh110 Plasmin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: TGF-beta signaling pathway - Reference pathway [kegg.jp]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. This compound › PeptaNova [peptanova.de]
- 9. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. shop.bachem.com [shop.bachem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Sensitive fluorometric determination of plasminogen activator in cell lysates and supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Plasmin Activity Assay Using Boc-Glu-Lys-Lys-AMC
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmin, a serine protease derived from its zymogen form, plasminogen, is a critical enzyme in the fibrinolytic system, responsible for the degradation of fibrin clots.[1] The activation of plasminogen to plasmin is a key physiological process, and its dysregulation is implicated in various pathological conditions, including thrombosis, inflammation, and tumor metastasis.[2][3] Consequently, the accurate measurement of plasmin activity is essential for research and drug development in these areas. This document provides a detailed protocol for a sensitive and specific fluorometric assay for plasmin activity using the synthetic peptide substrate Boc-Glu-Lys-Lys-AMC (Boc-Glutamyl-Lysyl-Lysine-7-amino-4-methylcoumarin).
The assay principle is based on the cleavage of the substrate by plasmin at the Lys-AMC bond, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule.[1][4] The rate of AMC release, measured kinetically using a fluorescence microplate reader, is directly proportional to the plasmin activity in the sample.[1][5] The substrate this compound is highly specific for plasmin and is not significantly hydrolyzed by other proteases such as urokinase, thrombin, or Factor Xa.[4]
Signaling Pathway of Plasminogen Activation
The conversion of plasminogen to active plasmin is a tightly regulated process initiated by plasminogen activators. The following diagram illustrates the key components of this pathway.
Caption: The Plasminogen Activation Pathway.
Experimental Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials and Reagents
| Reagent/Material | Supplier Example | Catalog Number Example | Storage |
| Human Plasmin (Enzyme Standard) | Sigma-Aldrich | MAK244C | -80°C |
| This compound (Substrate) | MedChemExpress | HY-P4319 | -20°C, protected from light |
| Plasmin Assay Buffer | Sigma-Aldrich | MAK244A | 4°C or room temperature |
| Plasmin Dilution Buffer | Sigma-Aldrich | MAK244B | -20°C |
| 96-well white, flat-bottom microplate | Corning | 3917 | Room Temperature |
| Fluorescence microplate reader | Molecular Devices | SpectraMax M5 | N/A |
| Purified water (DNase/RNase free) | Thermo Fisher Scientific | 10977015 | Room Temperature |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
Reagent Preparation
-
Plasmin Assay Buffer: Allow the buffer to equilibrate to room temperature before use.
-
This compound Substrate Stock Solution (10 mM): Dissolve the substrate in DMSO to prepare a 10 mM stock solution. For example, dissolve 1 mg of this compound (MW: ~777 g/mol ) in 129 µL of DMSO. Store the stock solution in aliquots at -20°C, protected from light.
-
Plasmin Enzyme Standard Stock Solution (1 mg/mL): Reconstitute the lyophilized human plasmin in the recommended volume of purified water to achieve a 1 mg/mL concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Plasmin Standard Solutions: Prepare a fresh serial dilution of the plasmin standard in Plasmin Dilution Buffer. A typical standard curve ranges from 0 to 250 ng/well.
Experimental Workflow
The following diagram outlines the major steps of the plasmin activity assay.
Caption: Experimental Workflow for the Plasmin Activity Assay.
Assay Procedure
-
Standard Curve Preparation:
-
Add the prepared working plasmin standard solutions to the wells of the 96-well plate in duplicate.
-
A typical standard curve may include 0, 50, 100, 150, 200, and 250 ng of plasmin per well.
-
Adjust the final volume in each standard well to 50 µL with Plasmin Assay Buffer.
-
-
Sample Preparation:
-
Add 2-50 µL of your sample (e.g., purified enzyme, plasma, cell lysate) to the wells in duplicate.
-
Adjust the final volume in each sample well to 50 µL with Plasmin Assay Buffer.
-
Note: For samples with potential background fluorescence, prepare a sample blank containing the same volume of sample and adjust the final volume to 100 µL with Plasmin Assay Buffer without the substrate.
-
-
Substrate Addition:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in Plasmin Assay Buffer. A final concentration of 100-200 µM in the well is a good starting point. The Michaelis constant (Km) for this substrate is in the range of 10⁻⁴ M.[4]
-
Add 50 µL of the substrate working solution to all standard and sample wells, bringing the total volume to 100 µL.
-
-
Kinetic Measurement:
Data Presentation and Analysis
Standard Curve
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against the known concentrations of the plasmin standards. The resulting standard curve should be linear.
| Plasmin (ng/well) | Average RFU (at a fixed time point) |
| 0 | Value |
| 50 | Value |
| 100 | Value |
| 150 | Value |
| 200 | Value |
| 250 | Value |
Calculation of Plasmin Activity
-
For each sample and standard, determine the rate of reaction (ΔRFU/Δt) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (0 ng/well standard) from the rates of all other samples and standards.
-
Plot the net reaction rates of the standards against their concentrations to generate a standard curve.
-
Determine the plasmin concentration in the unknown samples by interpolating their reaction rates from the standard curve.
-
The plasmin activity can be expressed in ng/mL or in units/mL, where one unit of plasmin is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under the defined assay conditions.
Typical Kinetic Parameters
The following table provides typical kinetic parameters for the hydrolysis of this compound by plasmin.
| Parameter | Typical Value | Reference |
| Km | ~100 µM | [4] |
| Excitation Wavelength | 360 nm | [1][5] |
| Emission Wavelength | 450 nm | [1][5] |
| Assay Temperature | 37°C | |
| Incubation Time | 10-20 minutes (kinetic) | [6] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Contaminated reagents or plate- Autofluorescence from samples | - Use fresh, high-quality reagents and plates- Run a sample blank without substrate to subtract background |
| Low Signal or No Activity | - Inactive enzyme- Incorrect buffer pH or composition- Substrate degradation | - Use a fresh aliquot of enzyme and handle on ice- Ensure the assay buffer is at the optimal pH for plasmin activity (typically pH 7.4-8.0)- Store substrate protected from light and avoid repeated freeze-thaw cycles |
| Non-linear Reaction Rate | - Substrate depletion- Enzyme instability | - Dilute the sample to ensure the reaction rate is within the linear range of the assay- Check for the presence of inhibitors in the sample |
| High Well-to-Well Variability | - Pipetting errors- Incomplete mixing | - Use calibrated pipettes and ensure proper mixing of reagents in the wells- Run replicates for all samples and standards |
Conclusion
This protocol provides a robust and reliable method for the quantitative determination of plasmin activity. The use of the specific fluorogenic substrate this compound ensures high sensitivity and specificity, making this assay suitable for a wide range of applications in basic research and drug discovery. Careful attention to reagent preparation, experimental setup, and data analysis will yield accurate and reproducible results.
References
Application Notes and Protocols for High-Throughput Screening of Plasmin Inhibitors Using Boc-Glu-Lys-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmin, a serine protease central to the fibrinolytic system, plays a crucial role in dissolving fibrin clots.[1] However, its dysregulation is implicated in various pathological processes, including excessive bleeding and tumor metastasis, making it a significant target for therapeutic intervention. High-throughput screening (HTS) is a powerful methodology for identifying novel plasmin inhibitors from large compound libraries. This document provides a detailed protocol for a robust and sensitive HTS assay for plasmin inhibitors utilizing the fluorogenic substrate Boc-Glu-Lys-Lys-AMC.
The assay is based on the enzymatic cleavage of the peptide substrate this compound by plasmin, which liberates the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to plasmin activity. In the presence of an inhibitor, the rate of fluorescence increase is attenuated, providing a quantitative measure of inhibition.
Principle of the Assay
The fundamental principle of this HTS assay is the measurement of plasmin's enzymatic activity through a fluorescence-based readout. The substrate, this compound, is a non-fluorescent molecule that upon cleavage by plasmin between the lysine and AMC moieties, releases the fluorescent AMC group. The intensity of the emitted fluorescence, when excited at the appropriate wavelength, is directly proportional to the amount of AMC produced and thus to the plasmin activity. Potential inhibitors will decrease the rate of this reaction.
Figure 1: Assay Principle for Plasmin Inhibition.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Human Plasmin | Sigma-Aldrich | P1867 | -80°C |
| This compound | Bachem | 4029675 | -20°C |
| Aprotinin (Positive Control) | Sigma-Aldrich | A1153 | 2-8°C |
| Tris-HCl | Thermo Fisher Scientific | BP152 | Room Temp |
| NaCl | Sigma-Aldrich | S9888 | Room Temp |
| CaCl₂ | Sigma-Aldrich | C1016 | Room Temp |
| Tween-20 | Sigma-Aldrich | P9416 | Room Temp |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 | Room Temp |
| 384-well black, flat-bottom plates | Corning | 3710 | Room Temp |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20, pH 7.8. Filter sterilize and store at 4°C.
-
Human Plasmin Stock Solution (1 mg/mL): Reconstitute lyophilized human plasmin in 1 mM HCl. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Plasmin Working Solution: Dilute the plasmin stock solution in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined experimentally but a starting point of 10-20 nM is recommended.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. The optimal concentration is typically at or near the Km value (approximately 100 µM).[2]
-
Aprotinin Stock Solution (1 mM): Dissolve aprotinin in Assay Buffer. Aliquot and store at -20°C.
-
Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate 384-well plate.
HTS Assay Protocol for Plasmin Inhibition
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.
-
Compound Dispensing: Using an automated liquid handler, dispense 100 nL of test compounds from the compound plate into the wells of a 384-well black assay plate.
-
Enzyme Addition: Add 10 µL of the Plasmin Working Solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for the binding of potential inhibitors to the enzyme.
-
Assay Controls:
-
Negative Control (0% Inhibition): Wells containing DMSO instead of a test compound.
-
Positive Control (100% Inhibition): Wells containing a final concentration of a known plasmin inhibitor, such as aprotinin (e.g., 1 µM final concentration).
-
Blank (No Enzyme): Wells containing Assay Buffer instead of the Plasmin Working Solution.
-
-
Substrate Addition and Signal Detection:
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate Working Solution to each well.
-
Immediately transfer the plate to a fluorescence plate reader (e.g., BMG PHERAstar or similar) pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 15-20 minutes. Use an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Figure 2: High-Throughput Screening Workflow.
Data Analysis and Quality Control
Data Analysis
-
Rate of Reaction: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic fluorescence data (RFU/min).
-
Percent Inhibition: Calculate the percent inhibition for each test compound using the following formula:
% Inhibition = (1 - (Slope of Test Compound - Average Slope of Blank) / (Average Slope of Negative Control - Average Slope of Blank))) * 100
-
Hit Identification: Set a threshold for hit identification (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
IC₅₀ Determination: For confirmed hits, perform dose-response experiments and calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Assay Quality Control
The quality and reliability of the HTS assay should be assessed for each plate using the Z'-factor. The Z'-factor is a statistical parameter that reflects the separation between the positive and negative controls.
Z'-Factor Calculation:
Z' = 1 - (3 * (SD of Positive Control + SD of Negative Control)) / |Mean of Positive Control - Mean of Negative Control|
Where SD is the standard deviation.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate (this compound) | ||
| Km for Human Plasmin | ~100 µM | [2] |
| Recommended Final Concentration | 50 - 100 µM | |
| Enzyme (Human Plasmin) | ||
| Recommended Final Concentration | 10 - 20 nM | |
| Positive Control (Aprotinin) | ||
| Expected IC₅₀ | nM range | Value to be determined experimentally |
| Assay Quality Control | ||
| Target Z'-Factor | > 0.5 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescent compounds in the library. | Pre-screen compounds for autofluorescence at the assay wavelengths. |
| Contaminated assay buffer or plates. | Use fresh, high-quality reagents and plates. | |
| Low Z'-factor | High variability in controls. | Ensure accurate and consistent liquid handling. Optimize enzyme and substrate concentrations. |
| Low signal-to-background ratio. | Increase enzyme or substrate concentration. Allow the reaction to proceed for a longer time. | |
| False Positives | Compound fluorescence. | Perform a counter-screen without the enzyme to identify fluorescent compounds. |
| Compound-induced light scattering. | Analyze compounds for precipitation in the assay buffer. | |
| False Negatives | Compound quenching of AMC fluorescence. | Perform a counter-screen with a known amount of AMC to identify quenching compounds. |
| Insufficient incubation time for slow-binding inhibitors. | Increase the pre-incubation time of the enzyme and compound. |
Signaling Pathway
Figure 3: Simplified Fibrinolytic Pathway.
Conclusion
The described HTS assay using the fluorogenic substrate this compound provides a sensitive, robust, and reliable method for the discovery of novel plasmin inhibitors. Careful assay optimization, stringent quality control using the Z'-factor, and appropriate counter-screens to eliminate false positives are critical for a successful screening campaign. The detailed protocols and guidelines presented in this document will aid researchers in the implementation of this assay for drug discovery efforts targeting the fibrinolytic system.
References
Application Notes and Protocols for the Kinetic Analysis of Plasmin Using Boc-Glu-Lys-Lys-AMC Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmin, a serine protease central to the fibrinolytic system, plays a crucial role in dissolving fibrin clots. Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions, including thrombosis and cancer metastasis. The kinetic analysis of plasmin is therefore vital for understanding its function and for the development of therapeutic inhibitors. This document provides a detailed protocol for determining the kinetic parameters of plasmin using the sensitive fluorogenic substrate, Boc-Glu-Lys-Lys-AMC. Cleavage of this substrate by plasmin releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a continuous and quantitative measure of enzyme activity.
Principle of the Assay
The kinetic assay is based on the enzymatic hydrolysis of the peptide substrate this compound by plasmin. The substrate is composed of a peptide sequence recognized by plasmin, linked to the fluorophore AMC. In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between the peptide and AMC, the free AMC is liberated, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time using a fluorescence plate reader or spectrofluorometer, with excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively. The initial rate of the reaction is directly proportional to the plasmin activity under substrate-saturating conditions.
Data Presentation
| Parameter | Value | Enzyme/Inhibitor | Substrate | Comments |
| Km | ~10-4 M[1] | Human Plasmin | This compound | The Michaelis constant, representing the substrate concentration at half-maximal velocity. |
| kcat/Km | 0.063 µM-1s-1 | Human Plasmin | Ferrocene-labeled peptide | Catalytic efficiency. Note: This value is for a different substrate and serves as a reference.[2] |
| Ki | Not available | Aprotinin | This compound | Inhibition constant for a common serine protease inhibitor. |
| Vmax | To be determined | Human Plasmin | This compound | The maximum rate of the reaction at saturating substrate concentrations. |
| kcat | To be determined | Human Plasmin | This compound | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. |
Signaling Pathway
The activation of plasminogen to plasmin is a key step in the fibrinolytic cascade. This process is initiated by plasminogen activators such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).
Caption: Plasminogen activation and fibrinolysis pathway.
Experimental Protocols
Materials and Reagents
-
Human Plasmin (active enzyme)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm
-
Calibrated pipettes
-
Optional: Plasmin inhibitors (e.g., Aprotinin, Tranexamic acid) for Ki determination.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for plasmin kinetic analysis.
Detailed Protocol for Km and Vmax Determination
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of human plasmin in a suitable buffer (e.g., 10 mM HCl) and determine its active concentration by active site titration.
-
Prepare the assay buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4) and warm it to the desired assay temperature (e.g., 37°C).
-
-
Assay Setup:
-
In a 96-well black microplate, perform serial dilutions of the this compound substrate in the assay buffer to achieve a range of final concentrations (e.g., 0-500 µM). It is recommended to test concentrations spanning from below to above the expected Km (~100 µM).
-
Include wells with substrate only (no enzyme) as a blank control to measure background fluorescence.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the microplate containing the substrate dilutions at the assay temperature for 5-10 minutes.
-
To initiate the reaction, add a fixed concentration of plasmin to each well. The final enzyme concentration should be chosen to ensure a linear rate of product formation for the duration of the assay.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the assay temperature.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) in kinetic mode, recording data points every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each substrate concentration, plot the relative fluorescence units (RFU) against time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve. This is typically the slope of the initial phase of the reaction.
-
Convert the V₀ from RFU/min to moles/min using a standard curve of free AMC.
-
Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.
-
Calculate the kcat using the equation: kcat = Vmax / [E], where [E] is the active enzyme concentration.
-
Protocol for Ki Determination (Competitive Inhibition)
-
Assay Setup:
-
Prepare serial dilutions of the inhibitor (e.g., Aprotinin) in the assay buffer.
-
In a 96-well plate, set up reactions with a range of substrate concentrations (as in the Km determination) for each concentration of the inhibitor.
-
Include a control set of reactions with no inhibitor.
-
-
Enzyme Reaction and Measurement:
-
Add the inhibitor dilutions to the wells containing the substrate.
-
Pre-incubate the plate with the substrate and inhibitor at the assay temperature for a sufficient time to allow for inhibitor binding (e.g., 15-30 minutes).
-
Initiate the reaction by adding plasmin and immediately begin kinetic measurements as described above.
-
-
Data Analysis:
-
Determine the initial velocities for each substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
For a competitive inhibitor, the lines will intersect on the y-axis. The Ki can be determined from a secondary plot of the slopes of these lines versus the inhibitor concentration. Alternatively, use non-linear regression analysis to fit the data to the appropriate inhibition model.
-
Conclusion
The use of the fluorogenic substrate this compound provides a sensitive and reliable method for the kinetic characterization of plasmin. The detailed protocols provided herein can be adapted for various research applications, including the screening and characterization of novel plasmin inhibitors, which is of significant interest in drug development. Accurate determination of kinetic parameters is fundamental to understanding the mechanism of action of both the enzyme and its modulators.
References
Application Notes and Protocols for Measuring Plasmin Generation in Plasma Samples with Boc-Glu-Lys-Lys-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmin, the principal enzyme of the fibrinolytic system, plays a crucial role in dissolving fibrin clots, maintaining vascular patency, and influencing processes such as wound healing and tissue remodeling. Dysregulation of plasmin generation is implicated in both bleeding and thrombotic disorders. Therefore, accurate measurement of plasmin generation in plasma is essential for both clinical diagnostics and the development of therapeutic agents that modulate fibrinolysis.
This document provides a detailed protocol for a fluorogenic plasmin generation assay (PGA) using the specific substrate Boc-Glu-Lys-Lys-AMC (7-amino-4-methylcoumarin). This assay allows for the kinetic measurement of plasmin formation in platelet-poor plasma, offering valuable insights into the overall potential and dynamics of the fibrinolytic system. The methodology is based on the principles of calibrated automated thrombography, adapted for the analysis of plasmin generation.[1][2]
Assay Principle
The plasmin generation assay quantifies the formation of plasmin over time by monitoring the cleavage of the fluorogenic substrate this compound. In its intact form, the substrate is non-fluorescent. However, upon cleavage by plasmin, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence is directly proportional to the amount of plasmin generated.
Coagulation and subsequent fibrinolysis are initiated in platelet-poor plasma by the addition of tissue factor (TF), phospholipids, and a plasminogen activator, such as tissue-type plasminogen activator (tPA).[1][2] The assay includes a calibration step with an α2-macroglobulin-plasmin complex to correct for inner filter effects and substrate consumption, allowing for the expression of results in molar concentrations of plasmin.[1]
Signaling Pathway of Plasmin Generation
References
Application Notes and Protocols for Simultaneous Thrombin and Plasmin Generation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate balance between coagulation and fibrinolysis is crucial for maintaining hemostasis. Dysregulation of this delicate equilibrium can lead to thrombotic or bleeding disorders. Traditional coagulation assays often assess these two processes in isolation. The simultaneous thrombin and plasmin generation assay provides a more holistic view of hemostasis by concurrently measuring the key enzymes of coagulation (thrombin) and fibrinolysis (plasmin) in a single sample.[1][2][3][4] This application note provides a detailed protocol for performing this assay, presenting data in a structured format, and visualizing the underlying biological and experimental workflows. This method, often referred to as the Novel Haemostasis Assay (NHA) or Simultaneous Thrombin and Plasmin Generation Assay (STPGA), is a valuable tool for basic research, clinical diagnostics, and the development of novel therapeutics targeting the hemostatic system.[1][3][5]
Principle of the Assay
The assay is performed in platelet-poor plasma and initiated by the addition of tissue factor (TF) and phospholipids to trigger the coagulation cascade, leading to thrombin generation.[5][6] Simultaneously, tissue-type plasminogen activator (tPA) is included to initiate fibrinolysis by converting plasminogen to plasmin.[1][5] The generation of thrombin and plasmin is monitored in real-time using specific fluorogenic substrates.[1][4][7] The fluorescence intensity is measured over time, and the first derivative of the signal is used to determine the concentration of the active enzymes.[3][4]
Key Parameters Measured
The simultaneous measurement of thrombin and plasmin generation yields several key parameters that provide a comprehensive profile of the hemostatic system.[3][4]
Thrombin Generation Parameters:
-
Lag Time: The time until the initial burst of thrombin generation.[3][4]
-
Time to Peak (ttPeak): The time taken to reach the maximum thrombin concentration.[3][4][8]
-
Peak Height (Peak Thrombin): The maximum concentration of thrombin generated.[3][4][8]
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time, represented by the area under the curve.[8][9]
Plasmin Generation Parameters:
-
Fibrin Lysis Time (FLT): The time required to lyse the fibrin clot.[1][3]
-
Plasmin Peak Height: The maximum concentration of plasmin generated.[1][3]
-
Plasmin Potential: The total amount of plasmin generated over time, represented by the area under the curve.[1][3]
Experimental Protocol
This protocol is a generalized representation based on published methods.[1][6][7] Optimization may be required depending on the specific application and reagents used.
Materials and Reagents:
| Reagent | Supplier | Final Concentration (Example) |
| Platelet-Poor Plasma (PPP) | Prepared from subject | 80 µL per well |
| Tissue Factor (TF) | Diagnostica Stago | 1 - 5 pM |
| Phospholipids (e.g., crude cephalin) | Roche | Variable |
| Tissue Plasminogen Activator (tPA) | Sigma-Aldrich | 0.7 µg/mL |
| Thrombin-specific fluorogenic substrate | Bachem | 833 µM |
| (e.g., Z-Gly-Gly-Arg-AMC) | ||
| Plasmin-specific fluorogenic substrate | Bachem | 33 µM |
| (e.g., Boc-Glu-Lys-Lys-AMC) | ||
| Calcium Chloride (CaCl2) | Sigma-Aldrich | 16 mM |
| Tris Buffered Saline (TBS) or HEPES Buffer | - | For dilutions |
| Thrombin Calibrator | - | For standard curve |
| Plasmin Calibrator | - | For standard curve |
Equipment:
-
Fluorometric microplate reader with dual excitation/emission capabilities
-
Black 96-well microplates
-
Incubator at 37°C
-
Precision pipettes
Procedure:
-
Preparation of Reagents: Prepare working solutions of all reagents in the appropriate buffer (e.g., TBS or HEPES).
-
Plasma Handling: Thaw frozen platelet-poor plasma at 37°C immediately before use.
-
Assay Plate Preparation:
-
In a 96-well black microplate, add 80 µL of platelet-poor plasma to each well.
-
Add the activator solution containing tissue factor, phospholipids, and tPA.
-
Add the fluorogenic substrates for thrombin and plasmin.
-
-
Initiation of the Reaction: The reaction is initiated by the addition of CaCl2.
-
Fluorometric Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity at regular intervals for a duration sufficient to capture both thrombin and plasmin generation peaks (e.g., 60-90 minutes).
-
Data Analysis:
-
Correct for background fluorescence using wells with plasma and substrates but no activator.
-
Generate a calibration curve for both thrombin and plasmin using calibrators of known concentrations.
-
Convert the fluorescence readings to thrombin and plasmin concentrations using the respective calibration curves.
-
Calculate the first derivative of the concentration curves to determine the rate of generation.
-
From the generation curves, determine the key parameters: Lag Time, Time to Peak, Peak Height, and Potential for both thrombin and plasmin.
-
Data Presentation
Quantitative data from the assay should be summarized in a clear and structured table for easy comparison between different samples or conditions.
Table 1: Example Data Summary for Simultaneous Thrombin and Plasmin Generation Assay
| Sample ID | Thrombin Lag Time (min) | Thrombin Time to Peak (min) | Thrombin Peak Height (nM) | Endogenous Thrombin Potential (nM·min) | Fibrin Lysis Time (min) | Plasmin Peak Height (nM) | Plasmin Potential (nM·min) |
| Control 1 | 5.2 | 10.8 | 150.3 | 1850.6 | 35.1 | 85.2 | 1250.4 |
| Control 2 | 5.5 | 11.2 | 145.8 | 1800.2 | 36.5 | 82.1 | 1200.9 |
| Drug A | 8.1 | 15.3 | 95.6 | 1100.7 | 45.8 | 60.5 | 950.3 |
| Drug B | 5.3 | 10.9 | 148.2 | 1825.1 | 25.3 | 110.8 | 1500.6 |
Visualizations
Signaling Pathway
The following diagram illustrates the interconnected pathways of coagulation and fibrinolysis that are simultaneously activated and monitored in this assay.
Experimental Workflow
This diagram outlines the key steps involved in performing the simultaneous thrombin and plasmin generation assay.
Conclusion
The simultaneous thrombin and plasmin generation assay is a powerful tool that offers a more complete picture of the hemostatic process than traditional clotting assays. By providing detailed kinetic information on both coagulation and fibrinolysis, this assay is invaluable for investigating the pathophysiology of hemostatic disorders and for evaluating the efficacy and mechanism of action of novel antithrombotic and pro-hemostatic drugs. The detailed protocol and data presentation guidelines provided in this application note will aid researchers in successfully implementing this assay in their laboratories.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Simultaneous measurement of thrombin and plasmin generation to assess the interplay between coagulation and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Thrombin and plasmin generation in patients with plasminogen or plasminogen activator inhibitor type 1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Thrombin generation assay - Wikipedia [en.wikipedia.org]
- 9. Calibrated automated thrombogram - Wikipedia [en.wikipedia.org]
Application of Boc-Glu-Lys-Lys-AMC in Fibrinolysis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Glu-Lys-Lys-AMC (t-Butoxycarbonyl-L-glutamyl-L-lysyl-L-lysine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate specifically designed for the measurement of plasmin activity. In the field of fibrinolysis research, this substrate serves as a critical tool for elucidating the mechanisms of clot dissolution, screening for novel therapeutic agents, and diagnosing fibrinolytic disorders. Upon cleavage by plasmin at the Lys-AMC bond, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, producing a quantifiable signal that is directly proportional to plasmin activity. Its specificity for plasmin, with minimal cross-reactivity to other proteases of the coagulation cascade, makes it an invaluable reagent for detailed kinetic studies and high-throughput screening applications.
Data Presentation
Enzyme Specificity
This compound is predominantly hydrolyzed by plasmin. While it exhibits some sensitivity to bovine plasma kallikrein, it is essentially resistant to cleavage by other key enzymes in the coagulation and fibrinolysis pathways, ensuring targeted and reliable measurements of plasmin activity.[1]
| Enzyme | Relative Activity |
| Human Plasmin | +++ |
| Bovine Plasmin | +++ |
| Bovine Plasma Kallikrein | + |
| Urokinase | - |
| Thrombin | - |
| Factor Xa | - |
| Factor IXa | - |
| Factor XIa | - |
| Factor XIIa | - |
| Data compiled from literature. '+' indicates level of hydrolysis, '-' indicates no significant hydrolysis. |
Kinetic Parameters
The Michaelis-Menten constant (Km) for the hydrolysis of this compound by plasmin indicates a high affinity of the enzyme for this substrate, making it suitable for sensitive detection of plasmin activity.
| Enzyme | Substrate | Km (M) | kcat (s⁻¹) |
| Human Plasmin | This compound | ~1 x 10⁻⁴ | Not Reported |
| Bovine Plasmin | This compound | ~1 x 10⁻⁴ | Not Reported |
| Km values are in the region of 10⁻⁴ M as estimated from Lineweaver-Burk plots.[1] |
Inhibitor Potency
This compound can be effectively utilized in inhibitor screening assays to determine the potency of various anti-fibrinolytic agents. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying inhibitor efficacy.
| Inhibitor | Assay Type | Substrate | IC50 |
| Tranexamic Acid | uPA-mediated plasminogen activation | Chromogenic | 4.53 ± 0.66 mM |
| Tranexamic Acid | Plasmin activity | Chromogenic | 86.79 ± 2.30 mM |
| Aprotinin | Plasmin activity | Fluorogenic (AMC-based) | Not specifically reported with this compound, but is a potent inhibitor. |
| IC50 values for Tranexamic Acid are provided for context from assays using similar substrates.[2][3] |
Experimental Protocols
Protocol 1: Direct Measurement of Plasmin Activity
This protocol outlines the direct measurement of purified plasmin or plasmin in biological samples using this compound.
Materials:
-
This compound substrate
-
Purified human plasmin or biological sample (e.g., plasma)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare this compound stock solution: Dissolve the substrate in a suitable solvent like DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare working substrate solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Sample preparation: If using biological samples, they may require appropriate dilution in Assay Buffer.
-
Assay setup: To each well of the 96-well plate, add:
-
50 µL of Assay Buffer
-
20 µL of plasmin standard or sample
-
-
Initiate reaction: Add 30 µL of the working substrate solution to each well.
-
Measurement: Immediately place the plate in the fluorometric reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C. The rate of AMC release is proportional to the plasmin activity.
Protocol 2: Plasminogen Activation Assay
This protocol is designed to measure the activity of plasminogen activators, such as urokinase (uPA) or tissue plasminogen activator (tPA), by quantifying the rate of plasmin generation.
Materials:
-
This compound substrate
-
Human plasminogen
-
Plasminogen activator (uPA or tPA)
-
Assay Buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare reagents: Prepare stock solutions of this compound, plasminogen, and the plasminogen activator.
-
Assay setup: To each well of the 96-well plate, add:
-
40 µL of Assay Buffer
-
20 µL of plasminogen solution
-
20 µL of the plasminogen activator or sample containing the activator
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for initial plasminogen activation.
-
Initiate fluorescence measurement: Add 20 µL of this compound working solution to each well.
-
Measurement: Monitor the fluorescence increase kinetically at 37°C. The rate of increase corresponds to the rate of plasmin generation.
Protocol 3: Screening of Fibrinolysis Inhibitors
This protocol provides a framework for high-throughput screening of potential inhibitors of plasmin or plasminogen activators.
Materials:
-
This compound substrate
-
Purified human plasmin or plasminogen/activator system
-
Test compounds (potential inhibitors)
-
Assay Buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare reagents as in previous protocols.
-
Assay setup: To each well of the 96-well plate, add:
-
40 µL of Assay Buffer
-
10 µL of test compound at various concentrations (or vehicle control)
-
20 µL of plasmin solution (for direct inhibition) or a pre-mixed plasminogen and activator solution (for inhibition of activation)
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate reaction: Add 30 µL of this compound working solution.
-
Measurement: Measure the fluorescence intensity in kinetic mode at 37°C.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: The central role of plasmin in fibrinolysis and its measurement using this compound.
Caption: A generalized workflow for enzymatic assays using this compound.
References
Characterization of Novel Proteases Using the Fluorogenic Substrate Boc-Glu-Lys-Lys-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of proteases is fundamental to understanding numerous physiological and pathological processes, including apoptosis, inflammation, and cancer. The identification and characterization of novel proteases, as well as the screening for their inhibitors, are critical steps in drug discovery and development. Fluorogenic substrates provide a sensitive and continuous method for assaying protease activity. Boc-Glu-Lys-Lys-AMC is a fluorogenic substrate designed for the detection of trypsin-like serine proteases, which cleave at the C-terminal side of lysine residues. A notable application for this substrate is in the assay of plasmin, which is activated from plasminogen by urokinase. Upon enzymatic cleavage of the peptide backbone, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the protease activity.
This document provides detailed application notes and protocols for the in vitro characterization of novel proteases using this compound. It includes procedures for determining enzyme kinetics, screening for inhibitors, and outlines relevant signaling pathways where such proteases play a crucial role.
Data Presentation
Table 1: Kinetic Parameters of Proteases with this compound
This table summarizes the Michaelis-Menten constant (Km) for various proteases when using the this compound substrate. The Km value is an indicator of the substrate concentration at which the enzyme reaches half of its maximum velocity and is inversely related to the affinity of the enzyme for the substrate.
| Protease | Source | Km (μM) |
| Human Plasmin | Human Plasma | 110[1] |
| Bovine Plasmin | Bovine Plasma | 100[1] |
Note: Further research is required to populate this table with Vmax and kcat values for a wider range of proteases.
Table 2: IC50 Values of Inhibitors against Proteases Assayed with this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table is intended to present IC50 values of various inhibitors against proteases that can be assayed using this compound.
| Protease | Inhibitor | IC50 (nM) |
| Data not available in the searched literature. | Data not available in the searched literature. | Data not available in the searched literature. |
Note: The absence of specific IC50 values determined with this compound in the searched literature highlights a gap for future research.
Experimental Protocols
Protocol 1: Determination of Protease Activity and Kinetic Parameters
This protocol describes the determination of kinetic parameters (Km and Vmax) of a novel protease using a continuous fluorometric assay with this compound.
Materials:
-
Purified novel protease
-
This compound substrate (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)
-
96-well black microplate, opaque-walled for fluorescence measurements
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
AMC (7-amino-4-methylcoumarin) standard for calibration curve
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in the assay buffer.
-
Add each concentration to the 96-well plate in triplicate.
-
Measure the fluorescence intensity at the specified wavelengths.
-
Plot the fluorescence intensity versus AMC concentration to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) to the concentration of the product formed.
-
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified protease in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a series of dilutions of the this compound substrate in the assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Km.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the protease solution to each well (except for the no-enzyme control wells).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate solutions to the wells.
-
Include control wells:
-
No-enzyme control: Substrate and assay buffer only, to measure background fluorescence.
-
No-substrate control: Enzyme and assay buffer only, to measure any intrinsic fluorescence of the enzyme preparation.
-
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Convert the rate of change in RFU/min to the rate of product formation (μM/min or nmol/min) using the AMC standard curve.
-
Plot the initial reaction velocities (V0) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Protocol 2: Screening and IC50 Determination of Protease Inhibitors
This protocol outlines a method for screening potential inhibitors of a protease and determining their IC50 values using this compound.
Materials:
-
Purified protease
-
This compound substrate
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add a fixed concentration of the protease to each well (except for the no-enzyme control). This concentration should be chosen to give a robust signal within the linear range of the assay.
-
Add serial dilutions of the test compounds to the wells. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
Include control wells:
-
Positive control (no inhibitor): Enzyme, substrate, and solvent only.
-
Negative control (no enzyme): Substrate, solvent, and assay buffer only.
-
Known inhibitor control (optional): A known inhibitor of the protease to validate the assay.
-
-
-
Pre-incubation:
-
Pre-incubate the plate with the enzyme and inhibitors at the desired temperature for a specific time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding a fixed concentration of this compound to all wells. The substrate concentration is typically set at or near the Km value for the enzyme.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity over time in a kinetic mode, or as an endpoint reading after a fixed incubation time where the reaction in the positive control is still in the linear phase.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
Proteases that cleave this compound, such as plasmin and other trypsin-like enzymes, are involved in various critical signaling pathways.
Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway.
Caption: Trypsin-Like Protease Signaling via PAR2.
Experimental Workflow
Caption: Workflow for Protease Characterization.
References
Application Note & Protocol: Generation of a Standard Curve for AMC Fluorescence in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-methylcoumarin (AMC) is a widely used blue-emitting fluorophore in enzyme assays.[1][2] AMC-based substrates are non-fluorescent until cleaved by a specific enzyme, which releases the highly fluorescent AMC molecule.[3][4] The fluorescence intensity of the liberated AMC is directly proportional to the enzyme's activity. To accurately quantify enzyme activity, it is crucial to generate a standard curve that correlates the fluorescence signal (in Relative Fluorescence Units, RFU) with a known concentration of free AMC.[5][6] This application note provides a detailed protocol for generating a reliable AMC standard curve for use in various enzyme assays.
Principle: The fluorescence of 7-amino-4-methylcoumarin is a result of its conjugated electron system.[3] When conjugated to a peptide or another molecule to form an enzyme substrate, this system is altered, leading to quenched fluorescence.[3] Enzymatic cleavage releases free AMC, restoring its native conformation and resulting in a significant increase in fluorescence.[3][4] By measuring the fluorescence of known concentrations of free AMC, a standard curve can be constructed to quantify the amount of product formed in an enzymatic reaction.
Signaling Pathway of AMC-Based Enzyme Assays
The following diagram illustrates the principle of fluorescence generation in an AMC-based enzyme assay.
Caption: Enzyme cleaves a non-fluorescent AMC-substrate, releasing fluorescent AMC.
Experimental Protocol
This protocol outlines the steps for preparing AMC standards and generating a standard curve.
Materials
-
7-Amino-4-methylcoumarin (AMC) powder[5]
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., Tris-HCl, HEPES, specific to the enzyme of interest)
-
Black, flat-bottom 96-well microplate (low-binding is recommended to avoid signal variability)[7]
-
Fluorescence microplate reader with excitation and emission filters for AMC (Excitation: ~340-380 nm, Emission: ~440-460 nm)[8][9][10]
Preparation of AMC Stock Solution
-
Prepare a 10 mM AMC Stock Solution: Dissolve an appropriate amount of AMC powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.75 mg of AMC (Molecular Weight: 175.18 g/mol ) in 1 mL of DMSO.
-
Storage: Store the AMC stock solution in small aliquots at -20°C, protected from light. DMSO solutions of AMC are typically stable for up to 6 months when stored properly.
Preparation of AMC Standard Dilutions
-
Intermediate Dilution: Prepare a 100 µM AMC working solution by diluting the 10 mM stock solution 1:100 in the assay buffer. For example, add 10 µL of 10 mM AMC stock to 990 µL of assay buffer.
-
Serial Dilutions: Perform serial dilutions of the 100 µM AMC working solution in the assay buffer to generate a range of concentrations for the standard curve. A typical concentration range is 0 to 100 µM.[6] The following table provides an example for preparing standards in a 96-well plate.
| Standard | Concentration (µM) | Volume of 100 µM AMC (µL) | Volume of Assay Buffer (µL) | Final Volume (µL) |
| S1 | 100 | 200 | 0 | 200 |
| S2 | 50 | 100 of S1 | 100 | 200 |
| S3 | 25 | 100 of S2 | 100 | 200 |
| S4 | 12.5 | 100 of S3 | 100 | 200 |
| S5 | 6.25 | 100 of S4 | 100 | 200 |
| S6 | 3.125 | 100 of S5 | 100 | 200 |
| S7 | 1.56 | 100 of S6 | 100 | 200 |
| S8 (Blank) | 0 | 0 | 200 | 200 |
Fluorescence Measurement
-
Plate Loading: Pipette 100 µL of each AMC standard dilution (in triplicate) into the wells of a black 96-well microplate.
-
Incubation: Incubate the plate at the desired assay temperature (e.g., 25°C, 37°C) for 10-15 minutes to allow for temperature equilibration.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).[9][10]
Experimental Workflow
The following diagram outlines the workflow for generating an AMC standard curve.
Caption: Workflow for AMC standard curve generation.
Data Presentation and Analysis
Raw Data Table
The following table shows example data from an AMC standard curve measurement.
| [AMC] (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average RFU | Std. Dev. |
| 100 | 58900 | 59100 | 58950 | 58983 | 104 |
| 50 | 29500 | 29650 | 29450 | 29533 | 104 |
| 25 | 14800 | 14750 | 14850 | 14800 | 50 |
| 12.5 | 7400 | 7450 | 7500 | 7450 | 50 |
| 6.25 | 3700 | 3750 | 3720 | 3723 | 25 |
| 3.125 | 1850 | 1880 | 1860 | 1863 | 15 |
| 1.56 | 930 | 940 | 920 | 930 | 10 |
| 0 (Blank) | 100 | 105 | 95 | 100 | 5 |
Data Analysis
-
Calculate Average RFU: For each AMC concentration, calculate the average of the triplicate RFU readings.
-
Subtract Blank: Subtract the average RFU of the blank (0 µM AMC) from all other average RFU values to obtain the background-corrected fluorescence.
-
Plot the Standard Curve: Plot the background-corrected RFU values (y-axis) against the corresponding AMC concentrations (x-axis).
-
Linear Regression: Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where 'y' is the RFU, 'm' is the slope, 'x' is the AMC concentration, and 'c' is the y-intercept. The R-squared (R²) value should be greater than 0.99 to ensure a good linear fit.[11]
The slope of the standard curve (in RFU/µM) can then be used to convert the rate of fluorescence increase in an enzyme assay (RFU/min) to the rate of product formation (µM/min).
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated assay buffer or microplate. | Use fresh, high-purity reagents and a new microplate. |
| Non-linear standard curve | Pipetting errors during serial dilutions. AMC precipitation at high concentrations. Fluorescence signal is saturating the detector. | Ensure accurate pipetting. Check the solubility of AMC in your assay buffer. Dilute samples or reduce the detector gain.[12] |
| Low R² value | Inaccurate dilutions or measurement variability. | Prepare fresh standards and repeat the measurement. Ensure the plate is properly seated in the reader. |
| Negative RFU values | Incorrect instrument calibration or blanking. | Calibrate the instrument with a proper blank (assay buffer). Do not use empty wells as a blank.[12] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. researchgate.net [researchgate.net]
- 4. iris-biotech.de [iris-biotech.de]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 9. bachem.com [bachem.com]
- 10. peptanova.de [peptanova.de]
- 11. researchgate.net [researchgate.net]
- 12. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: A Comprehensive Guide to Calculating Enzyme Activity Using the Boc-Glu-Lys-Lys-AMC Fluorogenic Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorogenic peptide substrates are essential tools for measuring protease activity with high sensitivity and specificity. The Boc-Glu-Lys-Lys-AMC substrate is a valuable tool for assaying the activity of certain proteases, such as urokinase-activated plasmin.[1][2][3] The principle of this assay is based on the enzymatic cleavage of the peptide bond between the lysine residue and the 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the highly fluorescent AMC molecule is released.[4][5] The rate of this release, measured as an increase in fluorescence intensity over time, is directly proportional to the enzyme's activity.
This application note provides a detailed protocol for determining enzyme activity using the this compound substrate. It covers the preparation of reagents, the generation of an AMC standard curve for accurate quantification, the enzyme activity assay procedure, and a step-by-step guide to calculating enzyme activity units.
Principle of the Assay
The enzymatic reaction involves a protease cleaving the non-fluorescent substrate, this compound, to release the fluorescent product, AMC.
-
Substrate: Boc-Glu-Lys-Lys-AMC (Non-fluorescent)
-
Enzyme (e.g., Plasmin): Cleaves the substrate
-
Products: Boc-Glu-Lys-Lys + AMC (Highly fluorescent)
The fluorescence of free AMC is monitored at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm.[4][6] By creating a standard curve with known concentrations of free AMC, the measured Relative Fluorescence Units (RFU) can be converted into the molar amount of product formed.
Urokinase-Plasminogen Activation Pathway
The this compound substrate is particularly useful for measuring the activity of plasmin. Plasmin itself is activated from its zymogen form, plasminogen, by urokinase (uPA) or tissue plasminogen activator (tPA). This signaling cascade is critical in processes like fibrinolysis, cell migration, and tissue remodeling.
Caption: Urokinase-Plasminogen activation cascade leading to the cleavage of the fluorogenic substrate.
Experimental Protocols
Protocol 1: Reagent Preparation
-
Assay Buffer: Prepare an appropriate buffer for the enzyme being studied. A common buffer is 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂. The optimal buffer composition should be determined empirically for the specific enzyme.
-
AMC Standard Stock Solution (1 mM): Dissolve pure 7-amino-4-methylcoumarin (AMC) in DMSO to a final concentration of 1 mM. Store this stock solution at -20°C, protected from light.[7]
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.
-
Enzyme Solution: Prepare the enzyme solution by diluting the enzyme stock in cold Assay Buffer to the desired concentrations. Keep the enzyme on ice throughout the experiment.
Protocol 2: Generation of AMC Standard Curve
This step is critical for converting fluorescence readings (RFU) into the amount of product formed (nmol).
-
Prepare AMC Dilutions: Perform serial dilutions of the 1 mM AMC Standard Stock Solution using the Assay Buffer to create a range of concentrations (e.g., 0 µM to 25 µM).
-
Plate Setup: Add 100 µL of each AMC dilution to the wells of a black, flat-bottom 96-well plate.[8] Include wells with 100 µL of Assay Buffer only to serve as a blank.
-
Fluorescence Measurement: Read the fluorescence in a microplate reader using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Plot Standard Curve: Subtract the blank reading from all measurements. Plot the background-subtracted RFU values against the corresponding AMC concentration (in nmol/well or µM). Perform a linear regression to obtain the slope of the line.
Table 1: Example Data for an AMC Standard Curve
| AMC Concentration (µM) | AMC Amount (pmol/well) | Average RFU | RFU (Corrected) |
| 0 (Blank) | 0 | 52 | 0 |
| 1.56 | 156 | 550 | 498 |
| 3.13 | 313 | 1045 | 993 |
| 6.25 | 625 | 2080 | 2028 |
| 12.5 | 1250 | 4150 | 4098 |
| 25 | 2500 | 8295 | 8243 |
Assuming a 100 µL volume per well.
Protocol 3: Enzyme Activity Assay (Kinetic Measurement)
-
Reaction Setup: In a 96-well plate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or sample)
-
Include appropriate controls:
-
No-Enzyme Control: Assay Buffer + Substrate (to measure substrate auto-hydrolysis).
-
No-Substrate Control: Assay Buffer + Enzyme (to measure background fluorescence of the enzyme).
-
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add the this compound substrate to all wells to a final concentration (e.g., 10-100 µM). The final reaction volume is typically 100-200 µL.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
Data Analysis and Calculation of Enzyme Activity
The goal is to determine the initial reaction velocity (V₀) within the linear phase of the reaction and convert it into standard enzyme activity units.
Step 1: Determine the Rate of Fluorescence Change
For each enzyme concentration, plot the RFU values against time (in minutes). Identify the linear portion of the curve (the initial velocity) and calculate the slope.
-
Rate (Slope) = ΔRFU / ΔTime (min)
Table 2: Example Kinetic Data for an Enzyme Sample
| Time (min) | RFU (Sample) | RFU (No-Enzyme Control) | Corrected RFU |
| 0 | 110 | 105 | 5 |
| 5 | 615 | 108 | 507 |
| 10 | 1125 | 110 | 1015 |
| 15 | 1630 | 112 | 1518 |
| 20 | 2140 | 115 | 2025 |
From the linear portion of a plot of Corrected RFU vs. Time, the slope is calculated. For this example, let's assume the slope (ΔRFU/Δt) is 101 RFU/min .
Step 2: Convert RFU/min to nmol/min
Use the slope from the AMC standard curve to convert the rate of fluorescence change into the rate of product formation.
-
From the standard curve, determine the slope (e.g., from Table 1, the slope might be 3.3 RFU/pmol).
-
Rate (nmol/min) = (Rate in RFU/min) / (Slope of Standard Curve in RFU/nmol)
Calculation Example:
-
Rate = 101 RFU/min
-
Standard Curve Slope = 3300 RFU/nmol (assuming 3.3 RFU/pmol)
-
V₀ = (101 RFU/min) / (3300 RFU/nmol) = 0.0306 nmol/min
Step 3: Calculate Enzyme Activity (U/mL)
An enzyme Unit (U) is often defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[9][10]
-
Activity (µmol/min/mL or U/mL) = [V₀ (nmol/min) / 1000 (nmol/µmol)] / Volume of enzyme in the well (mL)
Calculation Example:
-
V₀ = 0.0306 nmol/min
-
Volume of enzyme added to the well = 10 µL = 0.01 mL
-
Activity = (0.0306 nmol/min / 1000 nmol/µmol) / 0.01 mL = 0.00306 U/mL
Step 4: Calculate Specific Activity (U/mg)
Specific activity is the number of enzyme units per milligram of protein. This is a measure of enzyme purity.
-
Specific Activity (U/mg) = Activity (U/mL) / [Protein Concentration (mg/mL)]
Calculation Example:
-
Activity = 0.00306 U/mL
-
Protein concentration of the enzyme sample = 0.1 mg/mL
-
Specific Activity = 0.00306 U/mL / 0.1 mg/mL = 0.0306 U/mg
Table 3: Summary of Calculated Enzyme Activity
| Parameter | Value | Units |
| Rate of Fluorescence Change | 101 | RFU/min |
| Initial Velocity (V₀) | 0.0306 | nmol/min |
| Enzyme Activity | 0.00306 | U/mL |
| Specific Activity | 0.0306 | U/mg |
Experimental Workflow Diagram
Caption: Workflow for determining enzyme activity using a fluorogenic AMC substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
How to solve low signal-to-noise ratio in Boc-Glu-Lys-Lys-AMC assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratio in the Boc-Glu-Lys-Lys-AMC assay for urokinase-activated plasmin.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay?
The this compound assay is a fluorometric method used to measure the enzymatic activity of urokinase-activated plasmin. The substrate, this compound, is a non-fluorescent peptide that, when cleaved by plasmin, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the plasmin activity.
Q2: What are the optimal excitation and emission wavelengths for AMC?
The optimal excitation wavelength for AMC is in the range of 340-360 nm, and the emission wavelength is typically between 440-460 nm.
Q3: What is a typical Km value for this compound with plasmin?
The Michaelis-Menten constant (Km) for the interaction between this compound and human or bovine plasmin is approximately 100 µM.[1] This value is a critical parameter for optimizing the substrate concentration in your assay.
Q4: What are the proper storage conditions for the this compound substrate?
To ensure stability, the lyophilized this compound substrate should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio in your assay can manifest as either a weak signal from your sample or high background fluorescence. The following sections provide a systematic approach to identifying and resolving these issues.
Problem 1: Low Fluorescence Signal
A weak or absent fluorescence signal suggests an issue with one of the core components or conditions of the assay.
dot
Caption: Troubleshooting workflow for low fluorescence signal.
| Potential Cause | Recommended Action |
| Inactive Enzyme | Verify the activity of the urokinase and plasminogen. Use a positive control with a known activity. Ensure proper storage and handling of the enzymes. |
| Suboptimal Enzyme Concentration | Perform an enzyme titration to determine the optimal concentration. A good starting point for plasmin is in the range of 50-250 ng/well. |
| Substrate Degradation | Ensure the this compound substrate has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh substrate solutions for each experiment. |
| Suboptimal Substrate Concentration | The substrate concentration should ideally be at or near the Km value (approximately 100 µM). Perform a substrate titration to find the optimal concentration for your specific assay conditions. |
| Incorrect Assay Buffer | Use an appropriate buffer, such as 50 mM Tris-HCl, 100 mM NaCl, pH 7.5-8.0. Ensure the pH is optimal for plasmin activity. |
| Insufficient Incubation Time | Increase the incubation time to allow for sufficient product formation. Monitor the reaction kinetically to determine the linear range. |
| Incorrect Temperature | The assay should be performed at a constant temperature, typically 37°C, to ensure optimal enzyme activity. |
| Incorrect Instrument Settings | Verify that the fluorometer is set to the correct excitation (~350 nm) and emission (~450 nm) wavelengths for AMC. Optimize the gain setting to ensure the signal is within the linear range of the detector. |
Problem 2: High Background Fluorescence
High background fluorescence can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
dot
Caption: Troubleshooting workflow for high background fluorescence.
| Potential Cause | Recommended Action |
| Substrate Autohydrolysis | Prepare fresh substrate solution for each experiment. Minimize the exposure of the substrate to light and elevated temperatures. |
| Autofluorescent Buffer Components | Test the fluorescence of the assay buffer alone. If the buffer is fluorescent, try a different buffer system or use high-purity reagents. |
| Contaminated Reagents | Use fresh, high-quality reagents, including water and buffer components. Ensure that all solutions are filtered if necessary. |
| Autofluorescent Sample Components | If you are using biological samples, they may contain endogenous fluorescent molecules. Run a sample blank (sample without substrate) to determine the level of background fluorescence and subtract it from your measurements. |
| Interfering Substances in Sample | Samples may contain inhibitors of plasmin, such as plasminogen activator inhibitor-1 (PAI-1) or alpha 2-antiplasmin. Consider sample purification or dilution to minimize their effects. Avoid using buffers containing SDS (e.g., RIPA buffer) as they can denature the enzyme. |
| Inappropriate Microplate | Use black, opaque microplates with clear bottoms for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself. |
| Dirty Instrument Optics | Ensure that the optical components of the fluorometer are clean and free of dust or other contaminants. |
Experimental Protocols
Protocol 1: Enzyme Concentration Titration
This protocol will help you determine the optimal concentration of plasmin for your assay.
-
Prepare a series of plasmin dilutions in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0). A suggested range to test is 10 ng/well to 500 ng/well.
-
Add a fixed, saturating concentration of this compound substrate to each well of a black, clear-bottom 96-well plate. A concentration of 2-5 times the Km (200-500 µM) is recommended.
-
Initiate the reaction by adding the different concentrations of plasmin to the wells.
-
Measure the fluorescence kinetically at 37°C, with excitation at ~350 nm and emission at ~450 nm, taking readings every 1-2 minutes for 30-60 minutes.
-
Plot the initial reaction velocity (rate of fluorescence increase) against the enzyme concentration.
-
Select a plasmin concentration that falls within the linear range of this plot for your future experiments.
Protocol 2: Substrate Concentration Titration (Km Determination)
This protocol will help you determine the optimal substrate concentration and verify the Km value under your experimental conditions.
-
Prepare a series of this compound dilutions in assay buffer. A suggested range to test is 10 µM to 500 µM.
-
Add a fixed, optimal concentration of plasmin (determined from Protocol 1) to each well of a black, clear-bottom 96-well plate.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Measure the fluorescence kinetically at 37°C, as described in Protocol 1.
-
Calculate the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration . You can then use a Michaelis-Menten plot or a Lineweaver-Burk plot to determine the Km.
-
For routine assays, use a substrate concentration that is at or slightly above the determined Km value to ensure the reaction rate is sensitive to changes in enzyme activity.
Data Summary Tables
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 100 - 200 µM | Start with a concentration around the Km value. |
| Plasmin Concentration | 50 - 250 ng/well | This should be optimized for your specific enzyme and assay conditions. |
| Assay Buffer | 50 mM Tris-HCl, 100 mM NaCl, pH 7.5-8.0 | Ensure the buffer components are not autofluorescent. |
| Temperature | 37°C | Maintain a constant temperature throughout the assay. |
| Excitation Wavelength | 340 - 360 nm | Optimal for AMC fluorescence. |
| Emission Wavelength | 440 - 460 nm | Optimal for AMC fluorescence. |
| Kinetic Parameter | Reported Value |
| Km of this compound for Plasmin | ~100 µM[1] |
References
Technical Support Center: Optimizing the Boc-Glu-Lys-Lys-AMC Plasmin Assay
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their buffer conditions for the Boc-Glu-Lys-Lys-AMC plasmin assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound plasmin assay?
The assay utilizes a synthetic fluorogenic substrate, this compound. In the presence of plasmin, the enzyme cleaves the amide bond between the peptide sequence and the 7-amino-4-methylcoumarin (AMC) group.[1][2] The free AMC molecule is fluorescent, and its increase in fluorescence over time is directly proportional to the plasmin activity. The fluorescence is typically measured at an excitation wavelength of around 360-380 nm and an emission wavelength of 450-460 nm.[3]
Q2: What are the typical components of a baseline assay buffer?
A common starting point for a plasmin assay buffer is a Tris-based buffer at a physiological pH, such as 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl. Some protocols may also include a small percentage of a non-ionic detergent and a stabilizer like PEG.
Q3: Why is ionic strength important in this assay?
Ionic strength can modulate plasmin activity. While increasing ionic strength can sometimes inhibit plasminogen activation, its effect on plasmin's cleavage of a small synthetic substrate may be different.[4] It is a parameter that should be optimized for each specific experimental setup to ensure optimal enzyme performance.
Q4: Can detergents be included in the assay buffer?
Yes, and they can have a significant impact on the assay. Non-ionic detergents such as Triton X-100 and Tween 80 have been shown to increase the apparent activity of plasmin.[5][6] Conversely, ionic detergents like sodium dodecyl sulfate (SDS) can be inhibitory.[5][6] The inclusion and concentration of a non-ionic detergent should be optimized.
Q5: Are there any common interfering substances to be aware of?
Certain metal ions can inhibit plasmin activity. For example, Zn2+, Cu2+, Cd2+, and Au+ have been shown to be strong inhibitors.[7] Therefore, it is advisable to avoid contamination with these ions and to use a chelating agent like EDTA if their presence is suspected in the sample, although the effect of EDTA on plasmin itself should be considered.
Troubleshooting Guide
Low or No Signal
Problem: The fluorescence signal in the wells containing active plasmin is not significantly higher than the background.
| Possible Cause | Suggested Solution |
| Suboptimal Buffer pH | The pH of the buffer can significantly affect plasmin's enzymatic activity. The optimal pH for plasmin is generally in the neutral to slightly alkaline range. Perform a pH optimization experiment to determine the ideal pH for your specific conditions. |
| Incorrect Ionic Strength | The salt concentration in the buffer can influence enzyme conformation and activity. Test a range of NaCl or KCl concentrations (e.g., 0-200 mM) to find the optimal ionic strength. |
| Enzyme Inactivity | The plasmin enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles. It is also advisable to run a positive control with a known active plasmin sample. |
| Substrate Degradation | The this compound substrate may be degraded. Store the substrate protected from light and moisture as recommended by the supplier.[8] Prepare fresh substrate solutions for each experiment. |
High Background Fluorescence
Problem: The fluorescence in the control wells (without enzyme) is excessively high, reducing the assay window.
| Possible Cause | Suggested Solution |
| Substrate Autohydrolysis | The fluorogenic substrate may be hydrolyzing spontaneously in the assay buffer. This can sometimes be exacerbated by high pH. Test the stability of the substrate in your buffer over the time course of the assay. If autohydrolysis is an issue, consider lowering the pH slightly or reducing the incubation time. |
| Contaminated Reagents | The assay buffer or other reagents may be contaminated with a fluorescent substance. Test each component of the assay individually in the fluorometer. Remake any contaminated solutions. |
| Sample-Specific Interference | If you are testing samples (e.g., for inhibitors), the samples themselves may be fluorescent. Always include a control well with the sample but without the enzyme to measure its intrinsic fluorescence. |
High Well-to-Well Variability
Problem: There is a lack of reproducibility between replicate wells, leading to a high coefficient of variation (CV%).
| Possible Cause | Suggested Solution |
| Pipetting Inaccuracy | Inaccurate pipetting, especially of small volumes of enzyme or substrate, is a common source of variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions. |
| Inadequate Mixing | Failure to properly mix the reagents in the wells can lead to inconsistent results. Gently mix the plate after adding all reagents, being careful to avoid bubbles. |
| Temperature Gradients | Temperature fluctuations across the microplate can affect enzyme kinetics. Allow all reagents and the plate to come to a stable temperature before starting the reaction, and ensure the plate reader's incubation chamber maintains a uniform temperature. |
Experimental Protocols
Protocol 1: Determining the Optimal Buffer pH
-
Prepare a series of buffers (e.g., 50 mM Tris-HCl) with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
In a 96-well plate, add a constant amount of plasmin to wells containing each of the different pH buffers.
-
Initiate the reaction by adding a fixed concentration of this compound substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., every minute for 30 minutes) at Ex/Em = 360/450 nm.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each pH value.
-
Plot the reaction velocity against the pH to determine the optimal pH.
Protocol 2: Optimizing Ionic Strength
-
Prepare a stock buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Create a series of working buffers from the stock buffer containing different concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
In a 96-well plate, add a constant amount of plasmin to wells containing each of the different ionic strength buffers.
-
Initiate the reaction by adding the this compound substrate.
-
Measure the kinetic increase in fluorescence in a plate reader.
-
Calculate the initial reaction velocity for each salt concentration and plot the results to identify the optimal ionic strength.
Protocol 3: Evaluating the Effect of Detergents
-
Prepare your optimized assay buffer (determined from the protocols above).
-
Create a series of this buffer containing different concentrations of a non-ionic detergent like Triton X-100 (e.g., 0%, 0.001%, 0.01%, 0.1%, 0.5%).
-
In a 96-well plate, set up the plasmin assay as described previously, using the buffers with varying detergent concentrations.
-
Measure the kinetic fluorescence increase.
-
Plot the reaction velocity against the detergent concentration to determine if the detergent is beneficial and to find its optimal concentration. Be aware that very high concentrations may be inhibitory.
Visualizations
Caption: Workflow for the this compound plasmin assay.
Caption: Logic diagram for troubleshooting common assay issues.
Caption: Enzymatic cleavage of the fluorogenic substrate by plasmin.
References
- 1. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Plasmin Generation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic modulation of the effects of heparin on plasminogen activation by tissue plasminogen activator: the effects of ionic strength, divalent cations, and chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of detergents on the measurement of the fibrinolytic activity of plasminogen activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-ionic detergents Nonidet P-40 and Triton X-100 increase enzymatic activity of plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of metal ions on activity of plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Inner Filter Effect Correction for Boc-Glu-Lys-Lys-AMC Assays
Welcome to the technical support center for researchers utilizing the fluorogenic substrate Boc-Glu-Lys-Lys-AMC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of the inner filter effect (IFE) in fluorescence readings, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE)?
A1: The inner filter effect is an experimental artifact in fluorescence spectroscopy that leads to a non-linear relationship between fluorophore concentration and fluorescence intensity.[1][2][3] It arises from the absorption of excitation and/or emission light by components in the sample, causing the measured fluorescence to be lower than the actual fluorescence.[4][5][6]
Q2: What are the types of Inner Filter Effect?
A2: There are two types of inner filter effect:
-
Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample components before it can reach all the fluorophores in the solution.[1][3] This is particularly problematic at high sample concentrations, where the light intensity decreases as it penetrates deeper into the sample.[1][2]
-
Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the solution before it reaches the detector.[1][2] This is more common when there is a significant overlap between the absorption and emission spectra of the sample components.[4]
Q3: How does the Inner Filter Effect impact my this compound assay results?
A3: The enzymatic cleavage of this compound by proteases like plasmin releases the fluorophore 7-amino-4-methylcoumarin (AMC). The IFE can lead to an underestimation of the true rate of enzymatic activity. As the concentration of the released AMC or other absorbing species (e.g., test compounds) increases, the IFE can cause the fluorescence signal to plateau or even decrease, leading to incorrect kinetic parameters (Vmax, Km) and inaccurate inhibitor potency (IC50) values.
Q4: How can I know if my assay is affected by the Inner Filter Effect?
A4: A common indicator of the IFE is a loss of linearity between the fluorescence signal and the concentration of the fluorophore.[2] You can test this by preparing a dilution series of the free AMC fluorophore under your assay conditions. If the plot of fluorescence intensity versus concentration is not linear, especially at higher concentrations, your assay is likely affected by the IFE. An optical density of the sample greater than 0.1 is often cited as a threshold where IFE becomes significant.[2][4]
Troubleshooting Guide
If you suspect that the inner filter effect is affecting your this compound fluorescence readings, follow this troubleshooting guide.
Problem: Non-linear relationship between fluorescence and product concentration.
Possible Cause: Primary and/or secondary inner filter effect.
Solutions:
-
Sample Dilution: The simplest approach is to dilute your sample to a concentration where the absorbance is low enough to minimize the IFE, typically below an absorbance of 0.1.[2][3] However, this may not always be feasible if the signal becomes too low to detect.
-
Mathematical Correction using Absorbance Measurements: A more robust method is to correct the fluorescence data using the absorbance of the sample at the excitation and emission wavelengths.[4] This allows you to work with higher concentrations while maintaining data accuracy.
Experimental Protocol for Inner Filter Effect Correction
This protocol describes how to correct for the inner filter effect in a this compound assay by measuring the absorbance of the reaction mixture.
Materials:
-
Free AMC (7-amino-4-methylcoumarin) as a standard
-
Assay buffer
-
Enzyme (e.g., plasmin)
-
Test compounds (if applicable)
-
Microplate reader with both fluorescence and absorbance measurement capabilities
-
UV-transparent microplates
Methodology:
Part 1: Generating a Correction Curve
-
Prepare a dilution series of free AMC in the assay buffer. The concentration range should cover the expected concentrations of AMC produced in your enzymatic reaction.
-
Measure the fluorescence intensity of each AMC dilution at the appropriate excitation and emission wavelengths for AMC (typically Ex = 340-360 nm, Em = 440-460 nm).
-
Measure the absorbance of each AMC dilution at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Calculate the correction factor (CF) for each concentration using the following equation:
CF = 10^((Aex + Aem)/2)
Note: More complex correction formulas exist, but this is a commonly used approximation.
-
Calculate the corrected fluorescence (F_corr) for each AMC concentration:
F_corr = F_obs * CF
where F_obs is the observed fluorescence.
-
Plot F_corr versus AMC concentration. This should result in a linear standard curve.
Part 2: Correcting Your Experimental Data
-
Run your enzymatic assay with this compound as the substrate.
-
At each time point or endpoint, measure the fluorescence intensity (F_obs) .
-
Immediately after the fluorescence reading, measure the absorbance of the same wells at the excitation (Aex) and emission (Aem) wavelengths.
-
Calculate the correction factor (CF) for each well at each time point as described in Part 1, step 4.
-
Calculate the corrected fluorescence (F_corr) for your experimental data as described in Part 1, step 5.
-
Use the corrected fluorescence values to determine the reaction kinetics or inhibitor potency.
Quantitative Data Summary
The following table summarizes the typical absorbance thresholds and the impact on fluorescence readings.
| Absorbance at Excitation Wavelength | Approximate Error in Fluorescence Intensity | Recommendation |
| < 0.05 | < 5% | IFE is likely negligible. |
| 0.05 - 0.1 | 5-10% | Correction is recommended for high accuracy.[5] |
| > 0.1 | > 10% | Correction is necessary for accurate results.[2][4] |
Visualizations
Caption: Diagram illustrating the primary and secondary inner filter effects.
Caption: Experimental workflow for inner filter effect correction.
Caption: Logical relationship leading to inaccurate data due to the inner filter effect.
References
- 1. srs.tcu.edu [srs.tcu.edu]
- 2. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. static.horiba.com [static.horiba.com]
- 5. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Impact of solvent on Boc-Glu-Lys-Lys-AMC solubility and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the fluorogenic substrate Boc-Glu-Lys-Lys-AMC. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a sensitive fluorogenic substrate for urokinase-activated plasmin.[1][2] It is commonly used in enzymatic assays to measure the activity of plasmin and to screen for inhibitors or activators of the urokinase-plasminogen system.
Q2: How should I store and handle this compound?
For long-term storage, the lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.[2][3] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: In which solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[1] For other solvents, it is recommended to test solubility on a small scale before preparing a large stock solution. See the table below for more details.
Q4: How does the choice of solvent affect the enzyme activity?
The presence of organic solvents, such as DMSO, in the final assay mixture can impact enzyme kinetics. While low concentrations might have minimal effects, higher concentrations can lead to a decrease in enzyme activity. It is crucial to maintain a consistent final solvent concentration across all experiments, including controls, and to determine the optimal solvent concentration for your specific assay conditions.
Q5: What is the signaling pathway associated with the enzyme that cleaves this compound?
This compound is a substrate for plasmin, which is activated from plasminogen by urokinase (uPA). This is a key part of the plasminogen activation system, which is involved in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (151.34 mM)[1] | Ultrasonic treatment may be needed to fully dissolve the substrate. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic.[3] |
| DMF | Estimated at ~30 mg/mL | Based on data for similar Boc-protected AMC substrates. Empirical verification is recommended. |
| Ethanol | Estimated at ~3 mg/mL | Based on data for similar Boc-protected AMC substrates. Empirical verification is recommended. |
| Water/Aqueous Buffers | Poorly soluble | It is not recommended to dissolve the substrate directly in aqueous solutions. Prepare a concentrated stock in DMSO and then dilute it into the aqueous assay buffer. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, DMF, Ethanol)
-
Vortex mixer
-
Ultrasonic bath
-
Microcentrifuge tubes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the solvent to the tube (e.g., 10 µL to achieve an initial high concentration).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1] Gentle heating (e.g., 37°C) can also be applied.[1]
-
Visually inspect the solution for any undissolved particles.
-
If the substrate is fully dissolved, continue adding small, known volumes of the solvent and repeat steps 3-5 until precipitation is observed. The concentration just before precipitation is the approximate solubility.
-
If the substrate is not fully dissolved in the initial volume, gradually add more solvent in small, measured increments, repeating steps 3-5 until the solid is completely dissolved. The concentration at which the substrate fully dissolves is its solubility.
Protocol 2: Fluorometric Assay for Plasmin Activity
Objective: To measure the enzymatic activity of plasmin using this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified plasmin or sample containing plasmin
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare the desired concentrations of your plasmin sample or standard curve by diluting with Assay Buffer.
-
Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). Ensure the final DMSO concentration is consistent across all wells and is at a level that does not inhibit the enzyme.
-
-
Set up the Assay Plate:
-
Add 50 µL of your plasmin samples or standards to the wells of the 96-well plate.
-
Include a "no enzyme" control (50 µL of Assay Buffer) and a "no substrate" control (50 µL of your most concentrated enzyme sample) for each sample to measure background fluorescence.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate working solution to each well to initiate the reaction.
-
The total reaction volume will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no substrate" and "no enzyme" controls) from your sample readings.
-
Determine the rate of the reaction (change in fluorescence intensity per unit of time) from the linear portion of the kinetic curve.
-
If using a standard curve of a known plasmin concentration, plot the reaction rate versus the plasmin concentration to determine the activity in your samples.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | - Inactive enzyme- Incorrect buffer pH or composition- Substrate degradation- Incorrect wavelength settings on the plate reader | - Use a fresh enzyme preparation or a positive control to verify activity.- Ensure the assay buffer is at the optimal pH for the enzyme.- Prepare fresh substrate solution; avoid repeated freeze-thaw cycles of the stock.- Verify the excitation and emission wavelengths are appropriate for the AMC fluorophore. |
| High Background Fluorescence | - Autofluorescence from the sample or compounds- Contaminated buffer or reagents- High substrate concentration | - Run a "no enzyme" control for each sample to subtract background fluorescence.- Use high-purity reagents and water.- Optimize the substrate concentration; higher concentrations can increase background. |
| Non-linear Reaction Rate | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or a higher substrate concentration.- Ensure the enzyme is stable under the assay conditions (temperature, pH).- Dilute the enzyme to ensure the reaction remains in the initial velocity phase. |
| Precipitation in Assay Wells | - Substrate insolubility in the final assay buffer- Compound insolubility (in inhibitor screening) | - Decrease the final concentration of the substrate. Ensure the final DMSO concentration is sufficient to maintain solubility but does not inhibit the enzyme.- Test the solubility of test compounds in the assay buffer beforehand. |
| Inconsistent Results between Replicates | - Pipetting errors- Incomplete mixing of reagents- Temperature fluctuations | - Use calibrated pipettes and ensure accurate and consistent pipetting.- Gently mix the contents of the wells after adding all reagents.- Ensure the plate is incubated at a stable temperature. |
Visualizations
Caption: Experimental workflow for a fluorometric enzyme activity assay.
Caption: Urokinase-plasminogen activation pathway and substrate cleavage.
References
How to address enzyme instability during Boc-Glu-Lys-Lys-AMC assay
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address enzyme instability and other common issues encountered during the Boc-Glu-Lys-Lys-AMC assay.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of enzyme instability in my assay?
Enzyme instability during the this compound assay can stem from several factors, including suboptimal pH and temperature, repeated freeze-thaw cycles of the enzyme stock, autolysis (self-degradation), and adsorption to plastic surfaces. The primary enzymes that cleave this substrate are urokinase and plasmin, which can be sensitive to their experimental environment.[1][2]
Q2: My fluorescence signal is decreasing over time, even in my positive control. What could be the cause?
A decreasing fluorescence signal, especially with a fluorogenic substrate like AMC, can be due to photobleaching.[3][4] This occurs when the fluorophore is irreversibly damaged by prolonged exposure to excitation light. To mitigate this, minimize the exposure of your plate to light during incubation and reading.[5]
Q3: I'm observing lower than expected fluorescence intensity, particularly at high substrate or enzyme concentrations. Why is this happening?
This phenomenon is likely due to the "inner filter effect."[6][7][8][9] At high concentrations, the substrate or other components in the assay can absorb the excitation or emission light, leading to a non-linear and artificially low fluorescence reading. It is recommended to work within a substrate concentration range where the absorbance of the solution is low.[6][7][9]
Q4: What is the optimal storage for my this compound substrate and enzyme?
The this compound substrate should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from moisture and light.[10][11] For enzymes like urokinase and plasmin, it is best to aliquot the stock solution upon receipt and store at -70°C or -80°C to avoid repeated freeze-thaw cycles.[12][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Inactive Enzyme | - Ensure proper storage and handling of the enzyme. - Avoid repeated freeze-thaw cycles. - Test enzyme activity with a fresh stock. |
| Incorrect Buffer pH | - Optimize the pH of your assay buffer. Urokinase has an optimal pH of around 8.8.[14] - Verify the pH of your final reaction mixture. | |
| Substrate Degradation | - Store the this compound substrate protected from light and moisture.[10] - Prepare fresh substrate solutions for each experiment. | |
| Incompatible Plate Type | - For fluorescence assays, use black plates with clear bottoms to minimize background and crosstalk.[12][13] | |
| High Background Signal | Autofluorescence of Samples | - Run a "sample blank" control containing the sample and assay buffer but no substrate. Subtract this reading from your sample wells.[12] |
| Contaminated Reagents | - Use fresh, high-purity reagents and sterile, nuclease-free water to prepare buffers and solutions. | |
| Non-specific Substrate Cleavage | - If your sample contains multiple proteases, consider adding a specific inhibitor for the enzyme of interest to a control well to determine non-specific activity. | |
| High Well-to-Well Variability | Pipetting Inaccuracy | - Calibrate your pipettes regularly. - When preparing serial dilutions, ensure thorough mixing between each step. |
| Temperature Gradients | - Ensure the entire plate is at a uniform temperature during incubation. Avoid placing plates near vents or on cold surfaces. | |
| Enzyme Adsorption to Plate | - Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein like BSA (0.1%) to the assay buffer to prevent the enzyme from sticking to the plate walls. | |
| Non-linear Reaction Kinetics | Substrate Depletion | - If the reaction proceeds too quickly, the substrate may be depleted, causing the rate to plateau. Reduce the enzyme concentration or the incubation time. |
| Inner Filter Effect | - As mentioned in the FAQs, high substrate or product concentrations can quench the fluorescence signal. Perform a substrate concentration curve to find the optimal range.[6][7][9] | |
| Enzyme Instability | - The enzyme may be losing activity over the course of the assay. Try adding stabilizing agents to the buffer (see protocol below). |
Experimental Protocols
Protocol 1: Optimizing Assay Buffer Conditions
This protocol will help you determine the optimal buffer components to maintain enzyme stability.
-
Prepare a panel of assay buffers:
-
Buffer A (Control): Your standard assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Buffer B (pH Optimization): Prepare your standard buffer at a range of pH values (e.g., 7.5, 8.0, 8.5, 9.0).
-
Buffer C (Additive Screen): To your standard buffer, add potential stabilizing agents. Common additives to test include:
-
0.1% (w/v) Bovine Serum Albumin (BSA)
-
0.01% (v/v) Tween-20
-
10% (v/v) Glycerol
-
1 mM EDTA (if metalloprotease contamination is a concern)
-
-
-
Set up your assay plate: For each buffer condition, prepare wells with your enzyme and wells without (no-enzyme control).
-
Pre-incubate the enzyme: Add your enzyme to the different buffers and incubate for a set period (e.g., 30 minutes) at the assay temperature.
-
Initiate the reaction: Add the this compound substrate to all wells.
-
Monitor fluorescence: Read the fluorescence kinetically over your desired time course (e.g., every 5 minutes for 1 hour) at an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.[12][15]
-
Analyze the data: Compare the initial reaction rates in the different buffer conditions. The buffer that yields the highest and most stable reaction rate is the optimal choice.
Protocol 2: Assessing Enzyme Thermostability
This protocol allows you to determine the temperature range over which your enzyme remains active.
-
Prepare enzyme aliquots: In your optimized assay buffer, prepare several identical aliquots of your enzyme.
-
Incubate at various temperatures: Place each aliquot at a different temperature (e.g., 4°C, 25°C, 37°C, 50°C) for a fixed time (e.g., 1 hour).
-
Cool samples: After incubation, place all aliquots on ice to stop any further thermal denaturation.
-
Perform the activity assay: Using your standard assay protocol, measure the residual activity of the enzyme from each temperature condition.
-
Plot the results: Plot the percentage of remaining enzyme activity against the incubation temperature. This will give you a thermal stability profile for your enzyme under your assay conditions.
Visualizations
Caption: A flowchart for troubleshooting enzyme instability.
Caption: Activation of plasmin and cleavage of the substrate.
References
- 1. [Inactivation and stabilization of urokinase fibrinolytic activity in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 9. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. coachrom.com [coachrom.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Photobleaching of AMC in Kinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of 7-amino-4-methylcoumarin (AMC) during kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem in kinetic studies with AMC?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, AMC, upon exposure to light.[1] In kinetic studies, where fluorescence is often monitored continuously over an extended period, photobleaching leads to a decrease in the fluorescence signal that is not related to the enzymatic reaction being studied. This can result in an underestimation of the reaction rate and inaccurate kinetic parameters.
Q2: What are the main factors that contribute to the photobleaching of AMC?
A2: Several factors can accelerate the photobleaching of AMC:
-
High Excitation Intensity: Using a higher light intensity than necessary is a primary cause of photobleaching.[2]
-
Prolonged Exposure Time: Continuous and long-term exposure to the excitation light source increases the likelihood of photodamage.
-
Presence of Oxygen: Molecular oxygen can react with the excited state of AMC, leading to the formation of reactive oxygen species (ROS) that can chemically damage the fluorophore.
-
Excitation Wavelength: Shorter, higher-energy wavelengths can be more damaging to fluorophores.
-
Sample Environment: The pH, viscosity, and presence of other molecules in the buffer can also influence the photostability of AMC.
Q3: How can I reduce the photobleaching of AMC in my kinetic assays?
A3: Here are several strategies to minimize AMC photobleaching:
-
Optimize Instrumentation Settings: Reduce the excitation light intensity to the lowest level that still provides an adequate signal-to-noise ratio.[2] Use neutral density filters to attenuate the light source if necessary.[3] Minimize the exposure time for each measurement by using the fastest possible acquisition speed.
-
Use Anti-fade Reagents: Incorporate commercially available or homemade anti-fade reagents into your assay buffer. These reagents often contain oxygen scavengers and triplet state quenchers.
-
Deoxygenate Your Samples: If compatible with your enzyme, you can reduce the oxygen concentration in your assay solution by bubbling with nitrogen gas or by using an oxygen-scavenging system like glucose oxidase/catalase.
-
Choose the Right Instrumentation: If available, use instrumentation with a more sensitive detector that requires less excitation light. For plate reader-based assays, ensure you are using black, clear-bottom microplates to reduce crosstalk and background fluorescence.[4]
Q4: Are there any alternative fluorophores to AMC that are more photostable?
A4: Yes, several other fluorophores can be used for enzyme kinetics and may offer better photostability depending on the specific application. When selecting an alternative, consider the excitation and emission spectra to ensure compatibility with your instrumentation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid signal decay in the no-enzyme control. | Photobleaching of AMC. | 1. Reduce excitation light intensity. 2. Decrease the frequency of measurements. 3. Add an anti-fade reagent to the buffer. 4. Check for and eliminate any light leaks in the instrument. |
| Non-linear initial rates in my kinetic assay. | A combination of enzyme kinetics and photobleaching. | 1. Perform a photobleaching control with substrate alone to quantify the rate of signal decay due to photobleaching. 2. Correct your kinetic data by subtracting the photobleaching rate from the observed reaction rate. |
| High well-to-well variability in a plate reader assay. | Inconsistent illumination intensity across the plate or bubbles in the wells. | 1. Ensure the plate reader's lamp is properly aligned and warmed up. 2. Centrifuge the plate briefly to remove any bubbles before reading. 3. Use a plate reader with orbital or spiral averaging to get a more uniform reading from each well. |
| Low signal-to-noise ratio. | Excitation intensity is too low, or detector gain is not optimized. | 1. While avoiding excessive intensity, incrementally increase the excitation power or detector gain to find an optimal balance between signal strength and photobleaching.[5] 2. Ensure that the correct excitation and emission filters for AMC are being used. |
Quantitative Data Summary
Table 1: Illustrative Photobleaching Half-life of AMC under Different Conditions
| Condition | Excitation Intensity | Photobleaching Half-life (seconds) |
| Standard Buffer | High | 30 - 60 |
| Standard Buffer | Low | 120 - 240 |
| With Anti-fade Reagent | Low | > 600 |
Table 2: Illustrative Comparison of Photostability with Other Blue Fluorophores
| Fluorophore | Relative Photostability | Notes |
| AMC | Moderate | Good quantum yield but susceptible to photobleaching under high illumination. |
| Alexa Fluor 350 | High | Generally more photostable than AMC. |
| DAPI | Low to Moderate | Primarily a DNA stain, can be less photostable than AMC in solution. |
| Hoechst 33342 | Moderate | Another DNA stain with moderate photostability. |
Experimental Protocols
Protocol for Assessing AMC Photobleaching Rate
This protocol allows you to quantify the rate of AMC photobleaching in your specific experimental setup.
-
Prepare a solution of AMC in your assay buffer at the same concentration you would use in your kinetic assay.
-
Dispense the AMC solution into the wells of a black, clear-bottom 96-well plate.
-
Place the plate in the plate reader.
-
Set the instrument's temperature to match your planned kinetic assay.
-
Set the excitation and emission wavelengths for AMC (typically ~340-350 nm for excitation and ~440-460 nm for emission).
-
Configure the instrument to take fluorescence readings at regular intervals (e.g., every 30 seconds) for the total duration of your planned kinetic assay. Use the same excitation intensity and read time that you intend to use for your experiment.
-
Initiate the measurement.
-
Analyze the data: Plot fluorescence intensity versus time. The rate of fluorescence decay in the absence of any enzyme is your photobleaching rate. This can be fitted to an exponential decay curve to determine the photobleaching half-life.
Protocol for a Kinetic Assay with Minimized AMC Photobleaching
-
Optimize instrument settings: Following the protocol above, determine the lowest excitation intensity that gives a sufficient signal-to-noise ratio.
-
Prepare your assay buffer containing an anti-fade reagent if compatible with your enzyme system. A common and simple anti-fade component to consider is Trolox.
-
Prepare your enzyme and substrate solutions in the optimized assay buffer.
-
Set up your kinetic reaction in a 96-well plate. Include a "substrate only" control to monitor photobleaching during the actual experiment.
-
Pre-incubate the plate at the desired reaction temperature in the plate reader.
-
Initiate the reaction by adding the enzyme or substrate.
-
Begin kinetic reading using the pre-determined optimized settings (low excitation intensity, appropriate read frequency).
-
Data Analysis: Subtract the rate of fluorescence decay from the "substrate only" control from the rate observed in the wells with the enzyme to correct for photobleaching.
Visualizations
Caption: Proposed simplified pathway for the photobleaching of AMC.
Caption: Experimental workflow for minimizing AMC photobleaching in kinetic studies.
Caption: Troubleshooting decision tree for AMC photobleaching issues.
References
The Crucial Role of Temperature Control in Boc-Glu-Lys-Lys-AMC Assays: A Technical Guide
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a Boc-Glu-Lys-Lys-AMC assay?
A1: The optimal temperature for a this compound assay is typically 37°C . This temperature mimics physiological conditions and is generally the temperature at which the target enzyme, plasmin, exhibits its highest activity. It is crucial to maintain this temperature consistently throughout the incubation period.[1]
Q2: How does temperature affect the enzymatic reaction in the assay?
A2: Temperature directly influences the rate of the enzymatic reaction. As temperature increases, the kinetic energy of both the enzyme and the substrate molecules increases, leading to more frequent collisions and a faster reaction rate, up to the enzyme's optimal temperature. Conversely, lower temperatures will decrease the reaction rate. Exceeding the optimal temperature can cause the enzyme to denature, leading to a rapid loss of activity.
Q3: Can temperature affect the fluorescence of the AMC molecule itself?
A3: Yes, the fluorescence of the 7-amino-4-methylcoumarin (AMC) fluorophore, which is released upon substrate cleavage, can be temperature-dependent. Generally, fluorescence intensity tends to decrease as the temperature rises. Therefore, it is important to ensure that all fluorescence readings are taken at a consistent temperature to avoid introducing variability into your data.
Q4: What are the primary signs of improper temperature control in my assay results?
A4: Inconsistent or non-reproducible results are the most common indicators of poor temperature control. This can manifest as:
-
High variability between replicate wells.
-
Inconsistent standard curves.
-
A shift in the calculated enzyme activity between experiments.
-
Lower than expected fluorescence signals.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Incubation temperature was too low, slowing down the enzymatic reaction. | Ensure the incubator or plate reader is calibrated and set to the optimal temperature (e.g., 37°C). Pre-warm all reagents and the microplate to the assay temperature before starting the reaction.[1] |
| Assay buffer was used while still cold. | Always allow the assay buffer to equilibrate to room temperature before use.[1][2] | |
| High variability between replicate wells | Uneven heating across the microplate. | Use a high-quality incubator or plate reader with uniform temperature distribution. Avoid stacking plates during incubation. |
| Temperature fluctuations during the assay. | Ensure the incubator or plate reader maintains a stable temperature throughout the entire assay. Avoid opening the incubator door frequently. | |
| Inconsistent results between experiments | Different incubation temperatures were used in different experiments. | Strictly adhere to the same incubation temperature for all experiments to ensure comparability of results. |
| Reagents were not at a consistent temperature at the start of each experiment. | Always pre-warm all assay components to the designated incubation temperature before initiating the reaction. |
Experimental Protocols
A detailed methodology for a typical this compound assay is provided below, with critical temperature control steps highlighted.
Materials:
-
This compound substrate
-
Plasmin or other target protease
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
-
Calibrated incubator or plate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Reconstitute the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the enzyme standard in cold assay buffer.
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer.
-
-
Temperature Equilibration (Critical Step):
-
Pre-warm the microplate reader or incubator to the desired assay temperature (e.g., 37°C). [1]
-
Allow all reagents (assay buffer, substrate working solution, and enzyme dilutions) to equilibrate to the assay temperature for at least 30 minutes before use.
-
-
Assay Setup:
-
Pipette the enzyme dilutions and samples into the wells of the pre-warmed 96-well black microplate.
-
Include appropriate controls (e.g., no enzyme, no substrate).
-
-
Initiation of Reaction:
-
Add the pre-warmed substrate working solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Immediately place the microplate in the pre-warmed plate reader or incubator and incubate at a constant temperature (e.g., 37°C) for the desired time period. [1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (kinetic assay) or at a single endpoint after the incubation period. Ensure the plate reader's temperature is maintained during the reading.
-
Visualizing the Workflow and Troubleshooting Logic
To further clarify the experimental process and the decision-making involved in troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for a this compound assay highlighting the critical temperature control step.
Caption: Troubleshooting logic for temperature-related issues in this compound assays.
References
Validation & Comparative
A Comparative Guide to Plasmin Substrates: Boc-Glu-Lys-Lys-AMC vs. Chromogenic Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of plasmin activity is critical in studies related to fibrinolysis, tissue remodeling, and various pathological conditions. The choice of substrate for these assays significantly impacts the sensitivity, specificity, and overall reliability of the results. This guide provides an objective comparison of the fluorogenic substrate Boc-Glu-Lys-Lys-AMC and commonly used chromogenic plasmin substrates, supported by experimental data and detailed protocols.
Performance Comparison: Fluorogenic vs. Chromogenic Substrates
The primary distinction between these two types of substrates lies in their detection method. Fluorogenic substrates, upon cleavage by plasmin, release a fluorescent molecule (in this case, 7-amino-4-methylcoumarin, AMC), while chromogenic substrates release a colored compound (p-nitroaniline, pNA). This fundamental difference often translates to higher sensitivity for fluorogenic assays.
| Substrate | Type | Peptide Sequence | Reporter Group | Km (for human plasmin) | kcat (for human plasmin) | Detection Wavelength (Ex/Em or Abs) |
| This compound | Fluorogenic | Boc-Glu-Lys-Lys | AMC | ~10⁻⁴ M[1] | Not widely reported | Ex: ~360-380 nm / Em: ~440-460 nm |
| S-2251 | Chromogenic | H-D-Val-Leu-Lys | pNA | 3 x 10⁻⁴ M[2] | Not widely reported as kcat | 405 nm |
| S-2403 | Chromogenic | pyro-Glu-Phe-Lys | pNA | 2.9 x 10⁻⁴ M | 92 s⁻¹ | 405 nm |
Key Observations:
-
Sensitivity: Fluorogenic assays using substrates like this compound are generally more sensitive than chromogenic assays.[3][4] The fluorescent AMC molecule can be detected at lower concentrations than the colored pNA, allowing for the measurement of lower plasmin activities.
-
Kinetic Parameters: The Michaelis-Menten constant (Km) for this compound (reported for its MCA analog) is in a similar range to the chromogenic substrates S-2251 and S-2403, suggesting comparable affinity for plasmin.[1][2] However, the catalytic efficiency (kcat) for this compound is not as readily available in the literature, making a direct comparison of turnover rates challenging. S-2403 exhibits a high turnover rate as indicated by its kcat value.
-
Specificity: Both Boc-Glu-Lys-Lys-MCA and the chromogenic substrates have been reported to be relatively specific for plasmin, with low reactivity towards other proteases like thrombin and Factor Xa.[1]
-
Instrumentation: The choice between these substrates is also dependent on the available laboratory equipment. Fluorogenic assays require a fluorescence plate reader, while chromogenic assays necessitate a standard absorbance plate reader.
Experimental Protocols
Detailed methodologies for performing plasmin activity assays using both fluorogenic and chromogenic substrates are provided below. These protocols are generalized and may require optimization based on specific experimental conditions.
Protocol 1: Plasmin Activity Assay using Fluorogenic Substrate (this compound)
This protocol is adapted from standard fluorometric protease assay procedures.
Materials:
-
Purified plasmin or biological sample containing plasmin
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).
-
Prepare serial dilutions of a plasmin standard for generating a standard curve.
-
-
Assay Setup:
-
Pipette 50 µL of Assay Buffer into each well of the microplate.
-
Add 20 µL of the plasmin standard or sample to the respective wells.
-
Include a blank control well containing 70 µL of Assay Buffer.
-
-
Initiate Reaction:
-
Add 30 µL of the this compound working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~360-380 nm) and emission (~440-460 nm) wavelengths.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence intensity per unit time) for each well.
-
Subtract the rate of the blank control from the rates of the standards and samples.
-
Plot the reaction rates of the plasmin standards against their concentrations to generate a standard curve.
-
Determine the plasmin concentration in the samples by interpolating their reaction rates on the standard curve.
-
Protocol 2: Plasmin Activity Assay using Chromogenic Substrate (e.g., S-2251)
This protocol is based on established methods for chromogenic protease assays.[5][6]
Materials:
-
Purified plasmin or biological sample containing plasmin
-
Chromogenic substrate (e.g., S-2251)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Stop Solution (e.g., 20% acetic acid)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the chromogenic substrate in sterile water to prepare a stock solution.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically 0.2-1 mM).
-
Prepare serial dilutions of a plasmin standard.
-
-
Assay Setup:
-
Add 50 µL of the plasmin standard or sample to the respective wells of the microplate.
-
Include a blank control well containing 50 µL of Assay Buffer.
-
-
Initiate Reaction:
-
Add 50 µL of the pre-warmed chromogenic substrate working solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Stop Reaction:
-
Add 25 µL of Stop Solution to each well to terminate the enzymatic reaction.
-
-
Measurement:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of the standards and samples.
-
Plot the absorbance values of the plasmin standards against their concentrations to create a standard curve.
-
Determine the plasmin concentration in the samples from the standard curve.
-
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and workflow, the following diagrams have been generated using Graphviz.
Caption: Enzymatic cleavage of fluorogenic and chromogenic plasmin substrates.
Caption: A generalized workflow for plasmin activity assays.
Plasmin in Biological Pathways
Plasmin plays a crucial role in a variety of physiological and pathological processes, primarily through its function in the fibrinolytic system. The activation of its zymogen, plasminogen, is a key regulatory step.
Caption: Simplified overview of the plasminogen activation pathway and its downstream effects.
References
- 1. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endotell.ch [endotell.ch]
- 3. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. endotell.ch [endotell.ch]
- 6. Plasmin enzymatic activity assay [bio-protocol.org]
Comparative Analysis of Boc-Glu-Lys-Lys-AMC Cross-Reactivity with Key Serine Proteases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide
This guide provides a comparative overview of the fluorogenic substrate Boc-Glu-Lys-Lys-AMC and its cross-reactivity with a panel of common serine proteases. While primarily recognized as a sensitive substrate for urokinase-activated plasmin, understanding its interaction with other proteases is crucial for accurate experimental design and data interpretation in drug discovery and basic research. This document summarizes available data, provides detailed experimental protocols for comparative analysis, and visualizes relevant biological and experimental workflows.
Performance Comparison
This compound (Boc-EKK-AMC) is a synthetic peptide substrate that releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC) upon proteolytic cleavage. Its primary and well-documented target is plasmin, a key enzyme in the fibrinolytic system. However, due to the presence of lysine residues at the P1 and P2 positions, cross-reactivity with other trypsin-like serine proteases that cleave after basic amino acids can be anticipated.
| Serine Protease | P1-P1' Cleavage Site Preference | Expected Relative Activity with this compound |
| Plasmin | Lys/Arg ↓ | +++++ (High) |
| Trypsin | Lys/Arg ↓ | ++++ (Moderate to High) |
| Thrombin | Arg > Lys ↓ | ++ (Low to Moderate) |
| Human Neutrophil Elastase | Val/Ala ↓ | + (Very Low to Negligible) |
| Chymotrypsin | Phe/Trp/Tyr ↓ | + (Very Low to Negligible) |
Note: The relative activity is a qualitative representation. "+" indicates some level of expected cleavage, with "+++++" representing the highest expected activity.
Experimental Protocols
To facilitate the direct comparison of this compound cleavage by various serine proteases, the following detailed experimental protocol for a fluorometric enzyme activity assay is provided.
Objective:
To determine and compare the kinetic parameters (Km and kcat) or relative cleavage efficiency of Plasmin, Trypsin, Thrombin, Human Neutrophil Elastase, and Chymotrypsin using the fluorogenic substrate this compound.
Materials:
-
This compound (MW: 660.77 g/mol )
-
Purified serine proteases: Plasmin, Trypsin, Thrombin, Human Neutrophil Elastase, Chymotrypsin
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 (Note: Optimal pH and buffer composition may vary between proteases and should be optimized)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~350-360 nm and emission at ~440-460 nm
-
7-Amino-4-methylcoumarin (AMC) for standard curve
Procedure:
1. Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Enzyme Solutions: Reconstitute and dilute each protease in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
AMC Standard Curve: Prepare a series of dilutions of AMC in the assay buffer (e.g., 0-100 µM) to generate a standard curve for converting relative fluorescence units (RFU) to the concentration of product formed.
2. Assay Protocol:
-
Prepare Substrate Dilutions: In the 96-well plate, perform serial dilutions of the this compound substrate in the assay buffer to achieve a range of final concentrations (e.g., 0-200 µM).
-
Add Enzyme: To initiate the reaction, add a fixed volume of the respective enzyme solution to each well containing the substrate dilutions. The final reaction volume is typically 100-200 µL. Include control wells with substrate but no enzyme to measure background fluorescence.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-warmed to the desired temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the V₀ from RFU/min to moles/min using the AMC standard curve.
-
Plot the V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
The specificity constant (kcat/Km) can then be calculated to compare the catalytic efficiency of each enzyme for the substrate.
-
Visualizations
Urokinase-Plasminogen Activation Pathway
The primary target of this compound, plasmin, is activated from its zymogen form, plasminogen, by urokinase-type plasminogen activator (uPA). This signaling cascade plays a critical role in fibrinolysis, cell migration, and tissue remodeling.
Caption: Urokinase-Plasminogen Activation Signaling Pathway.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines the general workflow for assessing the cross-reactivity of this compound with a panel of serine proteases.
Caption: General experimental workflow for protease cross-reactivity screening.
A Comparative Guide to Fluorogenic Plasmin Substrates: Boc-Glu-Lys-Lys-AMC vs. Boc-Val-Leu-Lys-AMC
For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate is critical for the accurate assessment of plasmin activity. This guide provides a detailed comparison of two commonly used fluorogenic substrates, Boc-Glu-Lys-Lys-AMC and Boc-Val-Leu-Lys-AMC, to aid in the selection of the optimal reagent for specific research needs.
This comparison delves into the available experimental data on the specificity and kinetics of these substrates with plasmin. It also provides a detailed experimental protocol for their use in plasmin activity assays and visual representations of the relevant biological pathways and experimental workflows.
Performance Comparison
Both this compound (Boc-EKK-AMC) and Boc-Val-Leu-Lys-AMC (Boc-VLK-AMC) are recognized as sensitive substrates for measuring the activity of plasmin, a key serine protease in the fibrinolytic system. The enzymatic cleavage of the 7-amino-4-methylcoumarin (AMC) group from these peptides results in a fluorescent signal that can be quantified to determine enzyme activity.
Quantitative Data Summary
The following table summarizes the available kinetic and specificity information for the two substrates. It is important to note that the kinetic parameters may have been determined in different studies under varying experimental conditions, and therefore, should be considered as indicative rather than directly comparable.
| Parameter | This compound | Boc-Val-Leu-Lys-AMC | Source |
| Enzyme | Plasmin | Plasmin | N/A |
| Michaelis Constant (Km) | ~10-4 M | ~10-4 M | [1] |
| Specificity Profile | |||
| Plasmin | Sensitive substrate | Sensitive substrate | [2][3][4][5] |
| Other Proteases | Slightly hydrolyzed by bovine plasma kallikrein. Essentially unaffected by urokinase, α-thrombin, Factor Xa, Factor IXa, Factor XIa, and Factor XIIa. | Slightly hydrolyzed by human and hog urinary kallikreins and hog pancreatic kallikrein. Also cleaved by acrosin, calpain I and II, and papain. Essentially unaffected by urokinase, α-thrombin, Factor Xa, Factor IXa, Factor XIa, and Factor XIIa. | [1][6][7][8] |
Experimental Protocols
This section outlines a detailed methodology for a fluorometric plasmin activity assay, which can be adapted for either this compound or Boc-Val-Leu-Lys-AMC.
Key Experiment: Fluorometric Plasmin Activity Assay
Objective: To determine the kinetic parameters (Km and Vmax) of plasmin using a fluorogenic substrate.
Materials:
-
Human Plasmin
-
This compound or Boc-Val-Leu-Lys-AMC
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO.
-
Prepare a series of dilutions of the substrate stock solution in assay buffer to achieve a range of final concentrations (e.g., 0 - 500 µM) in the assay wells.
-
-
Enzyme Preparation:
-
Prepare a stock solution of human plasmin in a suitable buffer (e.g., 10 mM HCl).
-
Immediately before the assay, dilute the plasmin stock solution in cold assay buffer to the desired final concentration (e.g., 1-10 nM).
-
-
Assay Execution:
-
Add a fixed volume of the diluted substrate solutions to the wells of the 96-well microplate.
-
To initiate the reaction, add a fixed volume of the diluted plasmin solution to each well. The final volume in each well should be consistent (e.g., 100 µL).
-
Include control wells containing substrate and assay buffer without the enzyme to measure background fluorescence.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the reaction wells.
-
Determine the initial reaction velocity (V0) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizations
The following diagrams illustrate the key biological pathway involving plasmin and a typical experimental workflow for substrate specificity analysis.
Caption: Plasminogen activation and its role in fibrinolysis.
Caption: Experimental workflow for comparative kinetic analysis.
References
- 1. Plasminogen activator - Wikipedia [en.wikipedia.org]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 5. researchgate.net [researchgate.net]
- 6. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 7. The Plasminogen–Activator Plasmin System in Physiological and Pathophysiological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
Validating Boc-Glu-Lys-Lys-AMC Cleavage: A Comparative Guide to Specific Plasmin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of specific plasmin inhibitors—Aprotinin, Tranexamic Acid, and Alpha-2-Antiplasmin—for validating the cleavage of the fluorogenic substrate Boc-Glu-Lys-Lys-AMC. This document offers a summary of their performance, supporting experimental data, and detailed protocols to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to Plasmin and its Inhibition
Plasmin is a serine protease that plays a crucial role in the fibrinolytic system by degrading fibrin clots. The cleavage of the synthetic fluorogenic substrate, this compound, by plasmin results in the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a sensitive method for measuring plasmin activity. Specific inhibitors of plasmin are invaluable tools for validating this enzymatic activity and for studying the fibrinolytic pathway. This guide focuses on three key inhibitors: Aprotinin, a natural polypeptide; Tranexamic Acid, a synthetic lysine analog; and Alpha-2-Antiplasmin, the primary physiological inhibitor of plasmin.
Comparative Performance of Plasmin Inhibitors
Data Presentation: Comparison of Specific Plasmin Inhibitors
| Inhibitor | Type of Inhibition | Mechanism of Action | Reported Ki / IC50 (Substrate) | Notes |
| Aprotinin | Competitive, Reversible | Forms a stable, reversible complex with the active site of plasmin. | Not specifically reported for this compound. | A broad-spectrum serine protease inhibitor. |
| Tranexamic Acid | Competitive | A lysine analog that binds to the lysine-binding sites on plasminogen and plasmin, preventing their interaction with fibrin and other substrates.[1][2][3] | Ki = 0.48 mM (for inhibition of plasminogen binding to cell membranes).[3] | Primarily inhibits plasminogen activation but can also directly inhibit plasmin at higher concentrations. |
| Alpha-2-Antiplasmin | Irreversible | Forms a stable, covalent 1:1 complex with plasmin, leading to its inactivation.[4][5] | Not specifically reported for this compound. | The primary and most rapid physiological inhibitor of plasmin.[5] |
Experimental Protocols
This section provides a detailed methodology for a comparative analysis of the inhibitory effects of Aprotinin, Tranexamic Acid, and Alpha-2-Antiplasmin on the cleavage of this compound by plasmin.
Materials and Reagents
-
Human Plasmin (or other species as required)
-
Aprotinin
-
Tranexamic Acid
-
Alpha-2-Antiplasmin
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader with excitation at ~360 nm and emission at ~450 nm[7]
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors if necessary
Experimental Procedure
1. Reagent Preparation:
-
Plasmin Stock Solution: Prepare a stock solution of human plasmin in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-10 nM).
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in assay buffer to the desired working concentration. The final substrate concentration should be around its Km value (~100 µM) for accurate inhibitor studies.[1]
-
Inhibitor Stock Solutions: Prepare stock solutions of Aprotinin, Tranexamic Acid, and Alpha-2-Antiplasmin in assay buffer or another appropriate solvent. Create a series of dilutions to test a range of concentrations.
2. Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or buffer for the no-inhibitor control)
-
Plasmin solution
-
-
Mix gently and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 1-2 minutes for 30-60 minutes.
3. Data Analysis:
-
Plot the fluorescence intensity versus time for each inhibitor concentration.
-
Calculate the initial velocity (rate of AMC release) of the reaction for each concentration from the linear portion of the curve.
-
Plot the initial velocity as a percentage of the uninhibited control against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor from the resulting dose-response curve.
-
For competitive inhibitors, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
Mandatory Visualizations
Signaling Pathway and Inhibition Mechanisms
Caption: Mechanisms of plasmin activation, substrate cleavage, and inhibition.
Experimental Workflow
Caption: Experimental workflow for comparing plasmin inhibitor efficacy.
References
- 1. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Tranexamic acid impairs plasmin generation on human mesenchymal stem cells and derived membrane microvesicles, halting pericellular proteolysis [frontiersin.org]
- 4. Alpha2-Plasmin Inhibitor Assays [practical-haemostasis.com]
- 5. [Features of the interaction between alpha2-antiplasmin and plasminogen/plasmin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid in women undergoing cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
A Researcher's Guide: Correlating Protease Activity with Protein Abundance
A Comparative Analysis of the Boc-Glu-Lys-Lys-AMC Assay and Western Blotting
At a Glance: Key Differences and Applications
The this compound assay and Western blotting are complementary techniques that, when used together, provide a more complete picture of protease regulation and function. The former measures the catalytic activity of a protease, while the latter determines the amount of the protease protein present in a sample.
| Feature | This compound Assay | Western Blot Analysis |
| Principle | Enzymatic cleavage of a fluorogenic substrate | Immunodetection of a specific protein |
| Primary Output | Quantitative measure of protease activity | Semi-quantitative or quantitative measure of protein abundance and molecular weight |
| Throughput | High-throughput (96- or 384-well plates) | Low to medium throughput |
| Sensitivity | High, dependent on enzyme kinetics and substrate concentration | High, dependent on antibody affinity and specificity |
| Information Provided | Functional activity of the protease | Protein expression, isoforms, and post-translational modifications |
| Primary Application | Screening for protease inhibitors, studying enzyme kinetics | Validating protein expression, analyzing signaling pathways |
Delving Deeper: Principles of the Assays
This compound Assay: A Functional Readout
The this compound assay is a highly sensitive method for measuring the activity of proteases that recognize and cleave the -Glu-Lys-Lys- sequence. The substrate consists of this peptide sequence linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the substrate is non-fluorescent. However, upon enzymatic cleavage by a target protease, such as urokinase-activated plasmin, the AMC group is released, resulting in a measurable fluorescent signal. The rate of this fluorescence increase is directly proportional to the protease activity in the sample.[1][2][3]
Western Blot Analysis: A Measure of Protein Abundance
Western blotting is a cornerstone technique in molecular biology used to detect and quantify specific proteins within a complex mixture, such as a cell or tissue lysate.[4][5][6] The method involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein.[4][7] The amount of bound antibody, visualized using a secondary antibody conjugated to an enzyme or fluorophore, corresponds to the abundance of the target protein.
Experimental Corner: Detailed Protocols
This compound Protease Activity Assay
This protocol is adapted for a 96-well plate format and can be adjusted based on the specific protease and experimental conditions.
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
Protease-containing sample (e.g., cell lysate, purified enzyme)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a stock solution of the this compound substrate in a suitable solvent like DMSO.
-
Prepare working solutions of the substrate and the protease sample in Assay Buffer.
-
Add the protease sample to the wells of the 96-well plate.
-
Initiate the reaction by adding the substrate working solution to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a fluorometric plate reader. It is recommended to take readings every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot. This rate is proportional to the protease activity.
Western Blot Analysis
This is a general protocol and may require optimization based on the target protein and antibodies used.
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels and running buffer
-
Protein transfer system and transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protease
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software.
Visualizing the Workflow and Correlation
To better understand the relationship between these two techniques and their respective workflows, the following diagrams have been generated.
Correlating the Data: A Hypothetical Case Study
Imagine a study investigating the effect of a novel drug on a specific protease implicated in cancer metastasis. Researchers treat cancer cells with varying concentrations of the drug and then perform both a this compound assay and a Western blot.
Table 1: Hypothetical Data from this compound Assay and Western Blot Analysis
| Drug Concentration (µM) | Protease Activity (RFU/min) | Relative Protease Protein Level (normalized to control) |
| 0 (Control) | 1500 | 1.0 |
| 1 | 1200 | 0.95 |
| 10 | 750 | 0.90 |
| 50 | 200 | 0.85 |
| 100 | 50 | 0.80 |
In this scenario, the Western blot data might show a slight decrease in the total amount of the protease protein with increasing drug concentration. However, the this compound assay reveals a much more dramatic dose-dependent decrease in protease activity. This would suggest that the drug's primary mechanism of action is the direct inhibition of the protease's catalytic activity, rather than the suppression of its expression. This combined insight is far more powerful than the data from either experiment alone.
Conclusion: A Synergistic Approach
The this compound assay and Western blotting are powerful, yet distinct, techniques for studying proteases. While the former provides a direct measure of enzymatic function, the latter offers crucial information about protein levels. By employing both methods in parallel, researchers can gain a more comprehensive understanding of protease regulation, function, and the effects of potential therapeutic interventions. This integrated approach is essential for robust and reliable findings in both basic research and drug development.
References
- 1. glpbio.com [glpbio.com]
- 2. assaypro.com [assaypro.com]
- 3. This compound › PeptaNova [peptanova.de]
- 4. In vivo imaging and biochemical characterization of protease function using fluorescent activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
Safety Operating Guide
Proper Disposal of Boc-Glu-Lys-Lys-AMC: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of Boc-Glu-Lys-Lys-AMC, a fluorogenic substrate commonly used in protease activity assays.
For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is a critical aspect of the experimental workflow. This document outlines the necessary steps for managing waste generated from the use of this compound, including the pure compound, solutions, and contaminated materials.
Safety and Handling Overview
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not classified as a hazardous substance under GHS regulations. However, it is essential to follow standard laboratory safety practices. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.
| Property | Value | Source |
| GHS Hazard Classification | Not a hazardous substance | MedChemExpress SDS |
| Storage Temperature | -20°C (long-term), 4°C (short-term) | MedChemExpress SDS |
Disposal Procedures
The disposal strategy for this compound depends on its form—solid (unused product), liquid (solutions), or as residue on contaminated labware.
Unused or Expired Solid Compound
For the disposal of the pure, solid form of this compound:
-
Assess Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal.
-
Package for Disposal:
-
Place the original vial containing the unused or expired compound into a larger, sealable, and clearly labeled container.
-
The label should include the full chemical name: "this compound".
-
-
Waste Stream: Dispose of the packaged solid waste through your institution's designated non-hazardous chemical waste stream.
Aqueous Solutions of this compound
For solutions of this compound, typically prepared in buffers for experimental use:
-
Neutralization (if applicable): If the solution contains acidic or basic buffers, neutralize it to a pH between 6.0 and 8.0.
-
Dilution: For small quantities of low-concentration solutions (in the micromolar range), dilute the solution with a large volume of water (at least 20-fold).
-
Drain Disposal (with approval): In many jurisdictions, small quantities of non-hazardous, water-soluble chemicals can be disposed of down the drain with copious amounts of running water. Crucially, obtain prior approval from your institution's EHS department before utilizing this method.
-
Chemical Waste Collection: If drain disposal is not permitted, or for larger volumes and more concentrated solutions, collect the liquid waste in a designated, sealed, and clearly labeled container. The label should indicate "Aqueous waste containing this compound". Dispose of this container through your institution's chemical waste program.
Contaminated Labware
For items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound:
-
Segregation: Collect all contaminated disposable labware in a designated waste container lined with a durable plastic bag.
-
Labeling: Clearly label the container as "Non-hazardous lab waste contaminated with this compound".
-
Disposal: Dispose of the sealed bag or container through your institution's established procedure for non-hazardous solid laboratory waste. This may be incineration or a specialized landfill, as determined by your EHS department.
Disposal Decision Workflow
The following flowchart illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures and consulting with your local safety office, you can ensure the safe and environmentally sound disposal of this compound and contribute to a culture of safety and responsibility within your laboratory.
Essential Safety and Operational Guide for Handling Boc-Glu-Lys-Lys-AMC
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Boc-Glu-Lys-Lys-AMC. It includes detailed operational and disposal plans to ensure the safe handling of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. Should be worn at all times in the laboratory.[1][2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during bulk preparation of solutions.[1][2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling the compound. Provides protection against incidental contact.[1][2] |
| Double Gloving | Recommended for added protection, especially when handling concentrated solutions.[1] | |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from potential splashes.[1][2] |
| Respiratory Protection | Respirator | An appropriate respirator should be worn to avoid inhalation of the powder form of the compound, especially when weighing or transferring it.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for the safe and effective use of this compound.
1. Preparation and Reconstitution:
-
Before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Weigh the desired amount of the powdered compound in a chemical fume hood to avoid inhalation of dust.
-
Reconstitute the peptide in a suitable solvent as per the experimental protocol. For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month in a sealed container, protected from light.[4]
2. Experimental Use:
-
Always handle solutions containing this compound within a designated and clearly labeled work area.
-
Use appropriate, calibrated equipment for all measurements and transfers.
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.[3]
3. First Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[3]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[3]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and labeled container. Do not mix with other chemical waste streams unless compatibility is confirmed.
2. Decontamination:
-
All glassware and equipment that have come into contact with the compound should be decontaminated. This can be achieved by rinsing with an appropriate solvent that can dissolve the peptide, followed by a thorough wash with laboratory detergent and water. The initial rinsate should be collected as hazardous waste.
3. Final Disposal:
-
For final disposal, it is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
